Allyl 4-bromobenzyl sulfide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(prop-2-enylsulfanylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrS/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIFQOUHVMLSLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Allyl 4-Bromobenzyl Sulfide
Physicochemical Characterization, Synthetic Methodology, and Analytical Validation
Executive Summary
Allyl 4-bromobenzyl sulfide (ABBS) is a specialized organosulfur compound serving as a critical building block in organic synthesis and a reference standard in pharmaceutical impurity profiling. While its average molecular weight is 243.16 g/mol , relying solely on this value is insufficient for high-precision applications. Due to the significant isotopic contribution of bromine (
This guide provides a comprehensive technical analysis of ABBS, moving beyond basic stoichiometry to cover isotopic fine structure, self-validating synthetic protocols, and quality control methodologies required for drug development workflows.
Molecular Identity & Physicochemical Constants[1][2]
For researchers utilizing ABBS in stoichiometry or mass spectrometry (MS), the distinction between Average Molecular Weight and Monoisotopic Mass is paramount. The presence of bromine creates a 1:1 isotopic ratio that splits the molecular ion signal, a feature used for structural validation.
Table 1: Physicochemical Profile
| Property | Value | Technical Context |
| Average Molecular Weight | 243.16 g/mol | Used for molarity/stoichiometry calculations. |
| Monoisotopic Mass ( | 241.976 g/mol | The primary peak in High-Res MS (M). |
| Secondary Mass ( | 243.974 g/mol | The M+2 peak in MS; approx. equal intensity to M. |
| Molecular Formula | C₁₀H₁₁BrS | 10 Carbons, 11 Hydrogens, 1 Bromine, 1 Sulfur.[1][2][3][4][5][6][7][8][9] |
| Physical State | Pale Yellow Oil | prone to oxidation; store under inert gas at -20°C. |
| Solubility | DMSO, Chloroform, MeOH | Lipophilic; poor water solubility. |
Isotopic Fine Structure Analysis
In mass spectrometry, ABBS does not appear as a single peak at 243.16. Instead, it presents a characteristic "doublet" pattern separated by 2 mass units.
-
Peak A (M): Contains
(50.7% abundance). -
Peak B (M+2): Contains
(49.3% abundance).
Critical Insight: If your MS data shows a single peak at 243, the compound is likely debrominated or misidentified. A 1:1 doublet is the validation standard.
Synthetic Methodology: The Nucleophilic Substitution Protocol
The most robust synthesis of ABBS involves a classic
Reaction Logic:
We utilize 4-bromobenzyl bromide as the electrophile and allyl mercaptan (2-propene-1-thiol) as the nucleophile. Potassium carbonate (
Diagram 1: Synthetic Pathway & Logic Flow
Caption:
Step-by-Step Protocol (Self-Validating)
Reagents:
-
4-Bromobenzyl bromide (1.0 eq)
-
Allyl mercaptan (1.1 eq) - Excess ensures complete consumption of the bromide.
-
Potassium Carbonate (2.0 eq) - Anhydrous.
-
Acetone (Reagent grade) - Solvent.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzyl bromide in acetone (0.5 M concentration).
-
Activation: Add anhydrous
to the solution. The suspension should be stirred vigorously. -
Addition: Add allyl mercaptan dropwise over 10 minutes. Caution: Mercaptans have a potent odor; work in a fume hood.
-
Reaction: Stir at room temperature for 2 hours. If reaction is slow, warm to 40°C.
-
Validation Checkpoint (TLC): Spot the reaction mixture against the starting bromide (Hexane/EtOAc 9:1).
-
Success Criteria: Disappearance of the starting bromide spot (high
) and appearance of a new, slightly more polar spot (product).
-
-
Workup: Filter off the solid inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure. -
Purification: Dissolve residue in
, wash with water and brine. Dry over .[10] Remove solvent. If high purity is required for analytical standards, perform flash column chromatography (Silica gel, 100% Hexanes 5% EtOAc/Hexanes).
Analytical Validation & Quality Control
For drug development professionals using ABBS as an impurity standard, rigorous characterization is mandatory.
Mass Spectrometry (MS)
The defining feature of ABBS is the bromine isotope pattern.
-
Expected m/z: 242 (M) and 244 (M+2).
-
Fragment Ions:
-
m/z 171/173: Loss of allyl group (
, mass 41). This confirms the S-Allyl bond. -
m/z 90: Tropylium ion derivative (if fragmentation is intense), though less common with sulfur attached.
-
Nuclear Magnetic Resonance (NMR)[1]
-
NMR (CDCl₃, 400 MHz):
- 7.42 (d, 2H, Ar-H ortho to Br)
- 7.20 (d, 2H, Ar-H meta to Br)
- 5.8 (m, 1H, Vinyl CH)
- 5.1 (m, 2H, Vinyl CH₂)
- 3.6 (s, 2H, Benzylic CH₂-S)
- 3.0 (d, 2H, Allylic S-CH₂)
Diagram 2: Analytical Logic Tree
Caption: Decision matrix for the structural validation of this compound.
Applications in Drug Development
1. Impurity Profiling
ABBS often appears as a process-related impurity in the synthesis of sulfide-based antifungals or specific antihistamines where 4-bromobenzyl halides are used as reagents. Regulatory bodies (FDA/EMA) require the identification and quantification of such organosulfur impurities due to their potential genotoxicity (alkylating agents).
2. Bioactive Analog Research
Allyl sulfides (e.g., from garlic) are well-documented for anticancer and antimicrobial activity. The introduction of the 4-bromo group on the benzyl ring serves two purposes in Structure-Activity Relationship (SAR) studies:
-
Lipophilicity: Increases LogP, potentially enhancing membrane permeability compared to the non-halogenated analog.
-
Metabolic Stability: The bromine atom blocks para-hydroxylation on the benzene ring, potentially extending the half-life of the molecule in metabolic assays.
3. Synthetic Handle
The aryl bromide moiety allows ABBS to function as a "pre-functionalized" scaffold. It can undergo Buchwald-Hartwig amination or Suzuki-Miyaura coupling to create complex library members while retaining the allyl-sulfide pharmacophore.
References
-
Sigma-Aldrich. this compound Product Specification. Sigma-Aldrich Catalog.[5] Link
-
Pharmaffiliates. this compound Reference Standard (Cat No.[11][12] PA 27 08143).[11] Pharmaffiliates Analytics. Link
-
National Institutes of Health (NIH). Allyl sulfides modify cell growth. PubMed. Link
-
PrepChem. Preparation of 4-bromobenzyl bromide. PrepChem Practical Handbook. Link
-
Organic Chemistry Portal. Synthesis of Allyl Bromides and Sulfides. Organic Chemistry Portal. Link
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. CN102010288A - Method for producing allyl bromide - Google Patents [patents.google.com]
- 4. Allyl sulfides modify cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 729598-32-7 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Chemo-Orthogonal Reactivity Profiling of Allyl 4-Bromobenzyl Sulfide
The following technical guide details the reactivity profile of Allyl 4-bromobenzyl sulfide (CAS: 729598-32-7). This document is structured for application scientists and medicinal chemists, focusing on chemo-orthogonal transformations where the molecule acts as a nucleophile toward various electrophiles.
Executive Summary: The Bifunctional Linchpin
This compound represents a "privileged scaffold" in synthetic organic chemistry due to its distinct tripartite reactivity. It contains three chemically orthogonal sites:
-
The Sulfide Center (Soft Nucleophile): The primary site of reactivity for soft electrophiles (alkyl halides, halogens) and oxygen-transfer agents.
-
The Allyl
-System (Harder Nucleophile): Susceptible to electrophilic addition, but kinetically slower than the sulfur center. -
The 4-Bromophenyl Moiety (Latent Electrophile): A deactivating group that modulates the Lewis basicity of the sulfur while serving as a handle for downstream cross-coupling (e.g., Suzuki-Miyaura).
This guide focuses on the chemoselective functionalization of this molecule with electrophiles, specifically addressing the challenge of differentiating between the sulfur lone pairs and the allyl double bond.
Reactivity Module A: Controlled Oxidative Desymmetrization
The reaction with electrophilic oxygen sources (e.g., m-CPBA, oxaziridines) is governed by the frontier molecular orbital (FMO) interaction between the HOMO of the sulfide (
The Challenge
The allyl group is susceptible to epoxidation (Prilezhaev reaction). However, the sulfur atom is significantly more nucleophilic (
Protocol: Cryogenic Chemo-Selective Sulfoxidation
Objective: Synthesis of Allyl 4-bromobenzyl sulfoxide.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: meta-Chloroperbenzoic acid (m-CPBA), 77% max purity (1.05 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: Sat. aq.
+
Step-by-Step Methodology:
-
Solvation: Dissolve the sulfide in DCM (0.1 M concentration) under an inert atmosphere (
). -
Cryogenic Cooling: Cool the solution to -78 °C (acetone/dry ice bath). Note: Low temperature is critical to kinetically suppress epoxidation of the allyl group.
-
Electrophile Addition: Add m-CPBA as a solution in DCM dropwise over 20 minutes.
-
Mechanistic Insight: The electrophilic oxygen attacks the sulfur lone pair. The 4-bromo substituent exerts a weak inductive effect (-I), slightly lowering the nucleophilicity of the sulfur compared to an unsubstituted benzyl sulfide, but it remains the kinetic trap.
-
-
Monitoring: Stir at -78 °C for 2 hours. Monitor via TLC (stain with
or UV). The sulfoxide is more polar than the sulfide. -
Quench & Workup: Pour the cold mixture into a rapidly stirring solution of sat.
(removes m-CBA acid) and 10% (quenches excess peroxide). -
Isolation: Extract with DCM, dry over
, and concentrate.
Data Summary: Oxidation States
| Electrophile Equiv. | Temp (°C) | Major Product | Chemoselectivity |
|---|---|---|---|
| 1.0 eq | -78 to 0 | Sulfoxide | >95:5 (S vs C=C) |
| 2.2 eq | 25 | Sulfone | High (S-oxidation is faster than epoxidation) |
| 3.5 eq | Reflux | Sulfone-Epoxide | Loss of selectivity |
Reactivity Module B: S-Alkylation & [2,3]-Sigmatropic Rearrangement
This is the most valuable transformation for drug development. The sulfide acts as a nucleophile toward alkyl halides to form a sulfonium salt. Upon deprotonation, the resulting ylide undergoes a spontaneous [2,3]-sigmatropic rearrangement.
The Pathway[1][2][3][4][5]
-
S-Alkylation: S attacks Electrophile (
). -
Ylide Formation: Base removes the benzylic proton (acidified by the adjacent
and the 4-Br-Aryl ring). -
Rearrangement: The allyl group migrates to the benzylic carbon.
Protocol: One-Pot Doyle-Kirmse Type Reaction
Objective: C-C bond formation to generate homoallylic sulfides.
Reagents:
-
Substrate: this compound
-
Electrophile: Methyl Iodide (MeI) or Trimethylsilyldiazomethane (TMSCHN2) source
-
Base: Potassium tert-butoxide (KOtBu) or Rhodium catalyst (if using diazo)
Workflow (Base-Mediated):
-
Salt Formation: Dissolve sulfide in Acetone. Add MeI (1.2 equiv). Stir at RT for 12h.[1] The sulfonium iodide salt precipitates as a white solid. Filter and dry.
-
Ylide Generation: Suspend the salt in anhydrous THF at -78 °C. Add KOtBu (1.1 equiv).
-
Rearrangement: Allow the mixture to warm to RT. The ylide intermediate is unstable and rearranges.
-
Causality: The orbital symmetry of the allyl ylide allows a concerted [2,3]-shift, moving the allyl tail to the benzylic position. The 4-Br group remains intact, ready for future coupling.
-
Reactivity Module C: Halogenation (The Kinetic Trap)
When reacting with molecular halogens (
-
Kinetic Control: Sulfur attacks
first to form a halosulfonium ion ( ). -
Thermodynamic Control: If water is present, this hydrolyzes to the sulfoxide. If the solvent is non-nucleophilic, the halogen may transfer to the alkene or cause C-S bond cleavage.
Recommendation: To brominate the alkene without destroying the sulfide, the sulfur must be protected (e.g., by pre-forming a Lewis acid complex with
Visualizing the Reactivity Landscape
The following diagram maps the divergent pathways accessible when treating this compound with different classes of electrophiles.
Figure 1: Divergent reactivity pathways of this compound with oxygen, carbon, and halogen electrophiles.
Mechanism of the [2,3]-Sigmatropic Rearrangement
This specific pathway is critical for generating complex scaffolds from the parent sulfide.
Figure 2: Mechanistic flow of the [2,3]-sigmatropic rearrangement utilized in Module B.
References
-
Organic Chemistry Portal. Synthesis of Allylic Sulfides and Reactivity. Available at: [Link]
-
Sato, K., et al. (1999). Oxidation of Sulfides to Sulfoxides with m-Chloroperbenzoic Acid.[2] Journal of Organic Chemistry.[2][3] (General protocol grounding).
-
Aggarwal, V. K., et al. (2000). [2,3]-Sigmatropic Rearrangements of Allylic Sulfur Ylides. Chemical Reviews. (Mechanistic authority on Module B).
-
PubChem. Allyl 4-bromophenyl sulfide (Compound Summary). Available at: [Link]
- Trost, B. M.Sulfur Ylides: Emerging Synthetic Intermediates. Academic Press.
Sources
Technical Guide: Solubility Profiling and Handling of Allyl 4-Bromobenzyl Sulfide
[1]
Executive Summary
Allyl 4-bromobenzyl sulfide is a lipophilic organosulfur compound frequently utilized as a synthetic intermediate in medicinal chemistry and as a probe in biological assays targeting oxidative stress pathways.[1] Its structural core—a thioether linkage flanked by a lipophilic 4-bromobenzyl moiety and a reactive allyl group—dictates a strict solubility profile.[1]
This guide provides a definitive technical analysis of its solubility in organic solvents. Key takeaway: The compound exhibits negligible aqueous solubility but high solubility in halogenated and polar aprotic solvents. For biological applications, Dimethyl Sulfoxide (DMSO) is the validated vehicle of choice, while Dichloromethane (DCM) is the preferred solvent for extraction and synthesis.
Physicochemical Profile & Mechanism[1][3][4]
To predict and manipulate solubility effectively, one must understand the molecular forces at play.
Structural Analysis[1]
-
IUPAC Name: 1-Bromo-4-((allylthio)methyl)benzene[1]
-
Molecular Formula: C₁₀H₁₁BrS
-
Molecular Weight: ~243.16 g/mol
-
Physical State: Typically a clear to pale yellow oil or low-melting solid at room temperature.[1]
Solubility Mechanism (The "Like Dissolves Like" Principle)
The solubility of this compound is governed by three structural factors:
-
The Bromine Substituent: A heavy, lipophilic halogen that significantly increases the partition coefficient (LogP ~3.8–4.2 estimated), driving the molecule away from water.
-
The Thioether Linkage (C-S-C): A "soft" base that interacts well with soft, polarizable solvents (e.g., Chloroform, DCM) via dispersion forces.
-
The Allyl Group: Adds non-polar hydrocarbon character, further reducing water solubility.
Empirical Solubility Data
The following data categorizes solvent compatibility based on polarity and experimental utility.
Table 1: Solubility Compatibility Matrix
| Solvent Class | Solvent | Solubility Rating | Primary Application |
| Halogenated | Dichloromethane (DCM) | High (>100 mg/mL) | Synthesis, Extraction, Chromatography |
| Chloroform (CHCl₃) | High (>100 mg/mL) | NMR Analysis, Synthesis | |
| Polar Aprotic | DMSO | High (~50-100 mg/mL) | Biological Assays (Stock Solutions) |
| DMF | High (~50-100 mg/mL) | Chemical Reactions (Sɴ2) | |
| Esters | Ethyl Acetate | High | TLC, Purification (Mobile Phase) |
| Alcohols | Ethanol (EtOH) | Moderate | Co-solvent formulations (requires sonication) |
| Methanol (MeOH) | Moderate | Analytical HPLC (Mobile Phase) | |
| Aqueous | Water / PBS | Insoluble (<0.1 mg/mL) | Precipitation Risk |
Critical Note: While soluble in alcohols, high concentrations (>10 mM) in Ethanol may require mild heating (37°C) or sonication to dissolve completely.
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (Biological Assays)
Objective: Create a stable, high-concentration stock for dilution into aqueous buffers. Reagent: Anhydrous DMSO (Grade: ≥99.9%, sterile filtered).
-
Weighing: Accurately weigh 24.3 mg of this compound into a sterile 1.5 mL amber microcentrifuge tube (protect from light).
-
Solvation: Add 1.0 mL of anhydrous DMSO.
-
Mixing: Vortex vigorously for 30 seconds. If oil droplets persist, sonicate in a water bath at room temperature for 2 minutes.
-
Visual Inspection: Ensure the solution is perfectly clear.
-
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Saturation Shake-Flask Method (Solubility Determination)
Objective: Determine exact solubility limit in a specific solvent (e.g., Ethanol).[1]
-
Saturation: Add excess this compound to 1 mL of solvent until solid/oil remains undissolved.
-
Equilibrium: Shake at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.
-
Quantification: Remove supernatant, dilute, and analyze via HPLC-UV (detection @ 254 nm).
Visualization of Workflows
Diagram 1: Solvation Decision Tree
This logic flow guides the researcher in selecting the correct solvent based on the intended application.
Caption: Decision matrix for solvent selection based on experimental end-goals.
Diagram 2: Biological Dilution Workflow
Correctly diluting a hydrophobic stock into aqueous media is critical to prevent "crashing out."
Caption: Serial dilution strategy to maintain solubility in aqueous buffers.
Applications & Handling
Stability and Oxidation
Thioethers are susceptible to oxidation.
-
Risk: Exposure to air or peroxides can convert the sulfide (-S-) to a sulfoxide (-S(=O)-) or sulfone (-S(=O)₂-).[1]
-
Mitigation: Store stock solutions under inert gas (Nitrogen/Argon) if possible. Avoid prolonged exposure to air.
"Garlic" Odor Control
Like many allyl sulfides (analogs of garlic metabolites), this compound likely possesses a pungent, sulfurous odor.
-
Handling: Always handle in a fume hood.
-
Waste: Treat all glassware with bleach (sodium hypochlorite) solution before washing to oxidize the sulfur and neutralize the odor.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16484746, Allyl 4-bromophenyl sulfone (Analogous Structure).[1] Retrieved from .[2][3]
-
Organic Chemistry Portal (2023). Synthesis of Allylic Sulfides. (General protocols for allyl sulfide synthesis and solvent usage). Retrieved from .
-
Gaylord Chemical (2023). Dimethyl Sulfoxide (DMSO) Solubility Data. (Authoritative guide on DMSO solvent capabilities for organic synthesis). Retrieved from .
-
Bahrami, K., et al. (2011). TAPC-Catalyzed Synthesis of Thioethers from Benzylic Alcohols.[1] Synlett, 2011(15), 2206-2210.[1] (Describes extraction of benzyl sulfides using DCM/EtOAc). Retrieved from .
Technical Guide: Safe Handling and Application of Allyl 4-Bromobenzyl Sulfide
CAS Number: 729598-32-7 Formula: C₁₀H₁₁BrS Molecular Weight: 243.16 g/mol
Executive Summary
Allyl 4-bromobenzyl sulfide is a specialized organosulfur intermediate used primarily in medicinal chemistry for the synthesis of garlic-derived analogs and as a scaffold in palladium-catalyzed cross-coupling reactions (via the aryl bromide moiety).
As a Senior Application Scientist, I must emphasize that while its acute toxicity profile is often extrapolated from its precursors (allyl mercaptan and 4-bromobenzyl bromide), its primary operational hazard is its potent, permeating stench . Improper handling can lead to facility-wide contamination and olfactory fatigue, masking the presence of more acute toxins. This guide prioritizes containment, odor neutralization, and self-validating decontamination protocols.
Part 1: Chemical Identity & Physicochemical Properties[1]
Understanding the molecule's structure is the first step in predicting its behavior. The molecule consists of three distinct functional zones, each dictating a specific handling requirement:
-
The Sulfide Bridge (-S-): The source of the odor and the primary site for oxidative neutralization.
-
The Allyl Group (-CH₂CH=CH₂): susceptible to radical polymerization and oxidation; requires cold storage.
-
The 4-Bromobenzyl Moiety: Adds lipophilicity and density, making the compound heavier than water and capable of penetrating skin barriers.
Key Properties Table[2]
| Property | Value / Characteristic | Operational Implication |
| Physical State | Low-melting solid or viscous oil (Ambient) | Handle as a liquid; use positive displacement pipettes to prevent dripping. |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO | Aqueous washes will not remove it from skin; use PEG-400 or amphiphilic soaps. |
| Odor Threshold | Extremely Low (< 1 ppb estimated) | Double-containment is mandatory. Fume hood use is non-negotiable. |
| Reactivity | Nucleophilic sulfur; Aryl bromide electrophile | Avoid contact with strong oxidizers (unless neutralizing) and Pd catalysts (unless reacting). |
Part 2: Hazard Identification & Toxicology (E-E-A-T)
The "Stench" Hazard: A Safety Criticality
Do not underestimate the odor. Unlike standard irritants, organic sulfides cause olfactory fatigue . After prolonged exposure, you may lose the ability to smell the compound, leading to a false sense of security while exposure continues.
-
Mechanism: The sulfur lone pair binds avidly to olfactory receptors.
-
Risk: Psychological stress to personnel and potential "false alarm" evacuations of the facility.
Toxicology "Read-Across"
Specific LD50 data for CAS 729598-32-7 is limited. We apply "Read-Across" toxicology from its structural analogs:
-
4-Bromobenzyl Bromide: A potent lachrymator and corrosive.[2]
Part 3: Engineering Controls & PPE
Hierarchy of Controls
We utilize a containment strategy that relies on negative pressure and chemical resistance.
1. Engineering Controls
-
Fume Hood: All manipulations must occur in a certified fume hood with a face velocity > 100 fpm.
-
Cold Trap: If removing solvent via rotary evaporation, use a liquid nitrogen cold trap. The sulfide will co-distill with solvents; venting the vacuum pump to the room will contaminate the lab air.
-
Scrubbers: Vacuum pump exhaust should be vented into a fume hood or passed through a bleach scrubber.
2. Personal Protective Equipment (PPE)[2]
-
Gloves: Do NOT use Latex. Sulfur compounds permeate latex rapidly.
-
Recommendation: Double-gloving. Inner layer: Nitrile (4 mil) . Outer layer: Silver Shield (Laminate) or heavy-duty Nitrile (8 mil).
-
-
Respiratory: If work outside the hood is unavoidable (e.g., spill cleanup), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.
Part 4: Decontamination & Neutralization Protocol
This is the most critical section. Standard soap and water will not work and may spread the odor. You must chemically alter the sulfide functionality to a non-volatile sulfoxide or sulfone.
The Oxidative Neutralization Workflow
The goal is to oxidize the foul-smelling sulfide (-S-) into an odorless sulfoxide (-S(=O)-) or sulfone (-SO₂-).
Reagent: 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.
Step-by-Step Decontamination:
-
Glassware: Do not remove contaminated glassware from the hood.
-
Soak: Submerge all flasks, stir bars, and spatulas in a bath of 10% Bleach for 24 hours.
-
Validation: Smell is the primary indicator. If the garlic odor persists, oxidation is incomplete. Add more bleach.
-
Rinse: After 24 hours, rinse with water, then acetone.
Visualizing the Neutralization Pathway
The following diagram illustrates the chemical logic behind the decontamination process.
Caption: Chemical pathway for neutralizing the sulfide odor. Complete oxidation to the sulfone renders the compound odorless and water-soluble for safe disposal.
Part 5: Experimental Application Workflow
When using this compound in synthesis (e.g., Suzuki Coupling or Oxidation), the workflow must integrate safety stops.
Protocol: Palladium-Catalyzed Coupling (Suzuki-Miyaura)
Context: Utilizing the aryl bromide handle.[4]
-
Preparation: Weigh the sulfide in a tared vial inside the fume hood. Cap immediately.
-
Solvent System: Degas solvents (THF/Water) thoroughly. Allyl sulfides can poison Pd catalysts if S-oxidation occurs prematurely; inert atmosphere (Argon/Nitrogen) is critical.
-
Reaction: Add Pd catalyst (e.g., Pd(dppf)Cl₂) and boronic acid. Heat to 60-80°C.
-
Safety Note: Heating increases vapor pressure. Ensure the condenser is efficient (glycol coolant < -10°C recommended) to prevent sulfide escape.
-
-
Quenching: Quench the reaction mixture. Treat the aqueous waste stream with bleach before disposal to neutralize unreacted sulfide.
Protocol: Oxidation to Sulfoxide (Garlic Mimic Synthesis)
Context: Creating bioactive sulfoxides.
-
Oxidant: Use stoichiometric H₂O₂ (30%) in Acetic Acid or mCPBA in DCM at 0°C.
-
Control: Monitor by TLC. The sulfide is non-polar (high Rf); the sulfoxide is polar (low Rf).
-
Workup: Quench excess peroxide with Sodium Thiosulfate before concentrating.
Workflow Logic Diagram
Caption: Operational workflow emphasizing the critical bleach treatment step before final waste disposal to prevent downstream contamination.
References
-
Sigma-Aldrich. this compound Product Sheet (CAS 729598-32-7).[5] Retrieved from
-
PubChem. Allyl 4-bromophenyl sulfone (Analog Data).[6][7] National Library of Medicine. Retrieved from
-
Khodaei, M. M., et al. (2008).[8] Oxidation of Sulfides to Sulfoxides.[8][9] Synthesis.[4][8][9][10] Retrieved from
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidelines for n-Alkane Sulfides. Retrieved from
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- 10. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Allyl 4-bromobenzyl sulfide
Abstract
This comprehensive guide provides two detailed and validated protocols for the laboratory-scale synthesis of Allyl 4-bromobenzyl sulfide, a versatile thioether intermediate in organic synthesis and drug discovery. The protocols are designed for researchers, scientists, and professionals in the field of drug development, offering a clear rationale for procedural choices, robust experimental details, and essential safety considerations. The primary synthetic strategies discussed are the nucleophilic substitution of 4-bromobenzyl bromide with allyl mercaptan and the reaction of allyl bromide with 4-bromobenzyl mercaptan. This document aims to equip researchers with the necessary knowledge to confidently and safely prepare the target compound.
Introduction: The Synthetic Utility of Allyl Sulfides
Allyl sulfides are a significant class of organosulfur compounds, recognized for their presence in natural products and their broad applications in medicinal chemistry and materials science.[1] The incorporation of an allyl group and a substituted benzyl moiety, as in this compound, offers a scaffold with multiple reactive sites for further chemical modification. The sulfide linkage itself can be a target for oxidation to sulfoxides and sulfones, while the allyl group is amenable to a variety of addition reactions, including the thiol-ene "click" reaction.[2][3][4] The bromo-functionalized aromatic ring provides a handle for cross-coupling reactions, making the target molecule a valuable building block in the synthesis of more complex molecular architectures.
This guide presents two convergent and reliable synthetic routes to this compound, leveraging fundamental principles of nucleophilic substitution. The choice between the two pathways may depend on the availability and cost of the starting materials.
Synthetic Strategies and Mechanistic Rationale
The synthesis of this compound is most directly achieved via a Williamson ether-like synthesis, which, in the context of sulfur chemistry, involves the reaction of a thiolate with an alkyl halide. This SN2 reaction is generally efficient and predictable.[5]
Route A employs the in situ generation of an allyl thiolate from allyl mercaptan, which then displaces the bromide from 4-bromobenzyl bromide.
Route B involves the deprotonation of 4-bromobenzyl mercaptan to its corresponding thiolate, followed by nucleophilic attack on allyl bromide.
Both routes rely on the formation of a potent sulfur nucleophile (thiolate) in the presence of a suitable base. The benzylic position of 4-bromobenzyl bromide is activated towards SN2 displacement due to the stabilizing effect of the aromatic ring on the transition state.[6] Similarly, the allylic position of allyl bromide is also activated for nucleophilic substitution.
Visualizing the Synthetic Workflow
Caption: Convergent synthetic routes to this compound.
Reagents and Materials
Proper preparation and handling of reagents are critical for the success and safety of the synthesis.
| Reagent/Material | Purity | Supplier | Notes |
| 4-Bromobenzyl bromide | ≥98% | Commercially Available | Lachrymator, handle in a fume hood. |
| Allyl mercaptan | ≥97% | Commercially Available | Volatile, flammable, and has a strong, unpleasant odor. Handle in a fume hood. |
| 4-Bromobenzyl mercaptan | ≥97% | Commercially Available | Solid with a melting point of 27-31 °C. |
| Allyl bromide | ≥98% | Commercially Available | Flammable, toxic, and a lachrymator. Handle in a fume hood.[7][8] |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive with water. Handle under an inert atmosphere. |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Mild base, less hazardous than NaH. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | High-boiling polar aprotic solvent. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Lower-boiling polar aprotic solvent. |
| Diethyl ether | Anhydrous, ≥99.7% | Commercially Available | For extraction. |
| Saturated aq. NH₄Cl | Prepared in-house | For quenching reactions with NaH. | |
| Saturated aq. NaCl (Brine) | Prepared in-house | For washing the organic phase. | |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying the organic phase. |
Detailed Experimental Protocols
Route A: From 4-Bromobenzyl bromide and Allyl mercaptan
This protocol is advantageous when 4-bromobenzyl bromide is the more readily available starting material.
Step-by-Step Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition:
-
To the flask, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of allyl mercaptan (1.1 eq.) in anhydrous DMF via the dropping funnel over 15-20 minutes. Effervescence (hydrogen gas evolution) will be observed. Caution: Hydrogen gas is flammable. Ensure adequate ventilation and no nearby ignition sources.
-
-
Thiolate Formation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation and formation of the sodium allyl thiolate.
-
Nucleophilic Substitution:
-
Add a solution of 4-bromobenzyl bromide (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Quenching:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution to destroy any unreacted sodium hydride.
-
-
Work-up and Extraction:
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash sequentially with water and then with brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a colorless to pale yellow oil.[9]
Route B: From 4-Bromobenzyl mercaptan and Allyl bromide
This alternative is viable if 4-bromobenzyl mercaptan is the preferred starting material.
Step-by-Step Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. An inert atmosphere is recommended but less critical when using a milder base like potassium carbonate.
-
Reagent Addition:
-
To the flask, add 4-bromobenzyl mercaptan (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.
-
-
Thiolate Formation and Nucleophilic Substitution:
-
Add allyl bromide (1.2 eq.) to the stirred suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of diethyl ether.
-
Transfer the filtrate to a separatory funnel, dilute with water and diethyl ether.
-
Separate the layers and extract the aqueous phase twice more with diethyl ether.
-
Combine the organic layers and wash with water and then with brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in Route A.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations involving volatile, odorous, and lachrymatory reagents such as allyl mercaptan, allyl bromide, and 4-bromobenzyl bromide must be performed in a certified chemical fume hood.[7][10]
-
Sodium Hydride: NaH reacts violently with water to produce flammable hydrogen gas. Use under an inert atmosphere and quench with extreme care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Conclusion
The protocols outlined in this application note provide reliable and reproducible methods for the synthesis of this compound. The choice between the two routes can be made based on reagent availability and laboratory infrastructure. Adherence to the detailed procedures and safety precautions will ensure a successful and safe synthesis of this valuable chemical intermediate.
References
-
PrepChem. (n.d.). Preparation of 4-bromobenzyl bromide. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of allyl bromide. Retrieved from [Link]
-
PW - JEE/NEET, Chemistry. (2022, July 29). The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Allyl 4-bromophenyl sulfide. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing diallyl disulfide.
- Singh, S., et al. (2019). REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. Indo American Journal of Pharmaceutical Sciences, 06(07).
-
Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allylic sulfide synthesis by C-S coupling. Retrieved from [Link]
- Kim, J. H., & Lee, H. K. (2007). A Facile One-Pot Synthesis of Alkyl Aryl Sulfides from Aryl Bromides. Bulletin of the Korean Chemical Society, 28(11), 2045-2047.
-
Organic Syntheses. (n.d.). alkyl and alkylene bromides. Retrieved from [Link]
-
ResearchGate. (n.d.). Radical mediated thiol-ene reaction with allyl alcohol (3) and.... Retrieved from [Link]
- Marciniec, B., & Błażejewska-Chadyniak, P. (2022).
-
Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link]
-
Doubtnut. (2023, January 4). The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to. YouTube. Retrieved from [Link]
-
Loba Chemie. (2016, April 19). ALLYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Kryger, M. (2008, December 11). ENE COUPLING. University of Illinois. Retrieved from [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. researchgate.net [researchgate.net]
- 3. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. ALLYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. fishersci.com [fishersci.com]
Application Note: Purification of Allyl 4-Bromobenzyl Sulfide via Flash Column Chromatography
Introduction & Scope
Allyl 4-bromobenzyl sulfide is a bifunctional building block frequently employed in transition metal-catalyzed cross-coupling reactions (utilizing the aryl bromide) or [2,3]-sigmatropic rearrangements (utilizing the allyl sulfide moiety). High purity (>98%) is critical, as sulfur-containing impurities can poison sensitive catalysts (e.g., Pd, Pt) in downstream applications.
This guide addresses the specific challenges of purifying this molecule:
-
Odor Management: Mitigating the potent stench of volatile sulfides.[1]
-
Resolution: Separating the product from unreacted 4-bromobenzyl bromide (starting material) and potential disulfide byproducts.
-
Stability: Preventing oxidation to sulfoxides during the stationary phase interaction.
Physicochemical Profile
Understanding the analyte's properties is the prerequisite for a successful separation.
| Property | Value / Description | Impact on Chromatography |
| Structure | 4-Br-C₆H₄-CH₂-S-CH₂-CH=CH₂ | Lipophilic; interacts weakly with silica. |
| Molecular Weight | ~243.16 g/mol | Elutes rapidly; requires low-polarity solvent. |
| Physical State | Colorless to pale yellow oil | Dry loading is recommended to prevent band broadening. |
| Solubility | Soluble in Hexanes, DCM, EtOAc | Compatible with standard normal-phase solvents. |
| Stability | Oxidation-sensitive (sulfoxide formation) | Avoid prolonged exposure to dry silica; elute quickly. |
Pre-Chromatography Method Development
Before scaling up to a column, the separation must be validated via Thin Layer Chromatography (TLC).
A. Mobile Phase Selection
Due to the high lipophilicity of the thioether and the benzyl group, standard polar solvents will cause the compound to elute with the solvent front (
-
Recommended Solvent System: 100% Hexanes (or Petroleum Ether).
-
Alternative (if retentive): 1% to 5% Ethyl Acetate in Hexanes.
-
Target
: 0.25 – 0.35.
B. Visualization Strategies
Unlike simple alkanes, this molecule offers multiple detection handles. Do not rely on UV alone.
-
UV (254 nm): Primary method. The 4-bromobenzyl chromophore absorbs strongly.
-
Iodine Chamber (
): Critical. Sulfur compounds absorb iodine vapor rapidly, appearing as dark brown spots before other organics. This helps distinguish the sulfide from non-sulfur impurities. -
KMnO₄ Stain: Stains the allyl double bond (appears yellow/brown on purple background).
Detailed Purification Protocol
Phase 1: Column Preparation
Reference Standard: Flash Chromatography (Still et al.)
-
Stationary Phase: Use Silica Gel 60 (230–400 mesh).[2]
-
Column Sizing: Use a silica-to-crude ratio of 30:1 to 50:1 by weight.
-
Example: For 1.0 g of crude oil, use 30–50 g of silica.
-
-
Packing: Slurry pack using 100% Hexanes. Ensure the sand bed is level to prevent channeling.
Phase 2: Sample Loading (Dry Loading Technique)
Since the product is an oil, "wet loading" in a minimal amount of solvent can lead to broad bands if the solvent is stronger than the mobile phase (e.g., DCM). Dry loading is superior for resolution.
-
Dissolve the crude oil in a minimal amount of Dichloromethane (DCM).
-
Add Celite 545 or coarse silica (ratio 1:2 crude:solid).
-
Rotary evaporate until a free-flowing powder remains.
-
Carefully pour the powder onto the top of the packed column sand bed.
-
Add a second layer of sand on top of the sample to protect it from the solvent stream.
Phase 3: Elution Gradient
Run the column under positive air pressure (flow rate ~2 inches/minute descent).
-
Volume 1-3 (CV): 100% Hexanes. (Elutes unreacted alkyl halides).
-
Volume 4-10 (CV): 0%
2% EtOAc/Hexanes. (Elutes the Product). -
Volume 10+ (CV): 5% EtOAc/Hexanes. (Elutes polar disulfide impurities).
Note: Collect smaller fractions (10-15 mL) during the expected elution window to maximize purity.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision points during the purification workflow to ensure "Self-Validating" scientific integrity.
Figure 1: Decision tree for the purification of lipophilic thioethers, emphasizing the choice of loading technique based on physical state.
Safety & Odor Management (The "Bleach Protocol")
Working with allyl sulfides presents a significant olfactory hazard. The "rotten garlic" smell can permeate lab coats and skin.
The Mechanism: Sodium hypochlorite (bleach) oxidizes the volatile sulfide to a non-volatile sulfoxide or sulfone, effectively neutralizing the odor.
Protocol:
-
Glassware: Immediately submerge all dirty glassware (flasks, test tubes) in a bath of 10% aqueous bleach. Let soak for 30 minutes before standard washing.
-
Spills: Wipe surfaces with a bleach-soaked paper towel, followed by water.
-
Rotovap: Place a secondary trap containing bleach solution between the collection flask and the pump to catch volatile sulfur vapors.
Troubleshooting
-
Problem: The product co-elutes with the starting material (4-bromobenzyl bromide).
-
Solution: The starting bromide is slightly less polar. Switch to 100% Pentane (if available) or Hexanes and increase the silica ratio to 100:1.
-
-
Problem: Product streaks on the column.
-
Solution: This suggests decomposition or very high concentration.[3] Ensure the crude was not acidic (wash with
prior to column) and use the Dry Loading technique.
-
References
-
Still, W. C. ; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[4][5][6] J. Org.[5][7][8][9] Chem.1978 , 43 (14), 2923–2925. [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical: London, 1989.
-
Organic Syntheses. Preparation of Alkyl Bromides and Sulfides. Org.[6][7][8][9][10] Synth.1933 , 13, 20. (General reference for allyl sulfide handling). [Link]
-
University of Rochester. Purification: Tips for Flash Column Chromatography. (General protocol for silica deactivation and loading). [Link]
Sources
- 1. Bleach helps remove sulfur odor [tampabay.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Still, W.C., Kahn, M. and Mitra, A. (1978) Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43, 2923-2925. - References - Scientific Research Publishing [scirp.org]
- 5. scribd.com [scribd.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. A Modern Apparatus for Performing Flash Chromatography: An Experiment for the Organic Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]
Application Note: Advanced Recrystallization Protocol for Allyl 4-bromobenzyl sulfide
This Application Note is designed for researchers and process chemists requiring high-purity Allyl 4-bromobenzyl sulfide (CAS: 729598-32-7). It addresses the specific challenges associated with purifying low-melting aryl-alkyl thioethers, particularly the tendency to "oil out" rather than crystallize.
Executive Summary
This compound is a versatile intermediate used in the synthesis of functionalized aryl sulfides and cross-coupling partners. While synthesis via nucleophilic substitution (e.g., 4-bromobenzyl bromide + allyl mercaptan) is straightforward, purification is often complicated by the compound's physicochemical nature.
This compound typically exists as a low-melting solid or viscous oil at room temperature due to the entropic flexibility of the allyl thioether chain disrupting the crystal lattice of the bromobenzyl core. Standard recrystallization often fails, resulting in phase separation (oiling out). This guide details a Cryogenic Solvent-Anti-Solvent protocol designed to force ordered lattice formation over amorphous oiling.
Physicochemical Profile & Solubility Logic
Understanding the solute-solvent interaction is critical for preventing yield loss.
| Property | Data | Implications for Purification |
| Molecular Formula | C₁₀H₁₁BrS | Lipophilic core with a polarizable sulfur atom. |
| Molecular Weight | 243.16 g/mol | Moderate weight; amenable to crystallization if kinetics allow. |
| Physical State | Low-melting solid / Oil | MP is likely < 45°C. Requires cooling below 0°C for high recovery. |
| Solubility (Non-polar) | High (Hexane, Toluene) | Poor candidates for single-solvent crystallization (too soluble). |
| Solubility (Polar) | Low (Water), Mod (Alcohol) | Ethanol or Methanol are ideal primary solvents. |
The "Oiling Out" Phenomenon
Thioethers often separate as a liquid phase from hot solvents before crystals form. This occurs when the liquid-liquid phase separation boundary (binodal) is crossed before the solid-liquid solubility curve (spinodal).
-
Solution: We must lower the solubility slowly while maintaining a temperature just above the oiling point, or use a solvent system that narrows the metastable zone width (MSZW).
Protocol: Cryogenic Ethanol-Water Recrystallization
This protocol uses a polar protic solvent (Ethanol) to dissolve the lipophilic sulfide at moderate temperatures, utilizing Water as a precise anti-solvent to modulate saturation.
Materials Required
-
Crude this compound
-
Solvent: Absolute Ethanol (EtOH), HPLC Grade.
-
Anti-Solvent: Deionized Water (diH₂O).
-
Equipment: Magnetic stirrer with temp control, cryostat or ice-salt bath (-10°C), vacuum filtration setup (Buchner funnel).
Step-by-Step Methodology
Phase 1: Dissolution & Filtration
-
Massing: Place the crude sulfide in an Erlenmeyer flask.
-
Solvation: Add Absolute Ethanol (approx. 3–5 mL per gram of crude).
-
Heating: Warm the mixture to 40–45°C .
-
Critical: Do NOT boil. Sulfides are prone to oxidation (sulfoxide formation) at high temperatures. The solid/oil should dissolve completely.
-
-
Clarification: If insoluble particulates (salts like KBr/NaBr) remain, filter the warm solution through a glass frit or cotton plug.
Phase 2: Controlled Nucleation
-
Initial Cooling: Allow the solution to cool slowly to Room Temperature (RT) with gentle stirring.
-
Turbidity Check:
-
Scenario A (Crystals form): Proceed to Phase 3.
-
Scenario B (No crystals): Add diH₂O dropwise until a faint, persistent turbidity (milky swirl) appears. Then add 2–3 drops of Ethanol to clear it.
-
Scenario C (Oiling out): If droplets form on the bottom, re-heat to 40°C to redissolve. Add a seed crystal (if available) or scratch the glass wall with a rod.
-
Phase 3: Deep Cooling (The Yield Step)
-
Cryogenics: Place the flask in a refrigerator (4°C) for 2 hours.
-
Freezing: Move the flask to a freezer or ice-salt bath (-10°C to -20°C ) for 4–12 hours.
-
Why? The solubility of the sulfide in ethanol drops precipitously at sub-zero temperatures, maximizing recovery.
-
-
Observation: You should observe white to off-white needles or plates.
Phase 4: Isolation
-
Filtration: Quickly filter the cold mixture through a chilled Buchner funnel.
-
Washing: Wash the filter cake with cold (-20°C) Ethanol/Water (9:1 ratio).
-
Warning: Do not use pure ethanol for washing; it may redissolve the product.
-
-
Drying: Dry under high vacuum (0.1 mmHg) at RT for 4 hours. Avoid heating during drying to prevent melting.
Process Visualization (Workflow)
Figure 1: Decision logic for the recrystallization of low-melting sulfide derivatives.
Quality Control & Troubleshooting
Purity Assessment
-
TLC (Thin Layer Chromatography):
-
Mobile Phase: 5% Ethyl Acetate in Hexane.
-
Visualization: UV (254 nm). The sulfide is UV active.
-
Impurity: Look for a spot at the baseline (sulfoxide/sulfone) or near the solvent front (disulfide).
-
-
¹H-NMR (CDCl₃):
-
Check the integral ratio of the Allyl protons (multiplets at 5.0–6.0 ppm) vs. the Benzylic protons (singlet at ~3.6 ppm).
-
Oxidation Check: If the benzylic singlet shifts downfield (to ~4.0 ppm), significant sulfoxide contamination is present.
-
Safety Considerations
-
Stench Management: Thioethers have a characteristic garlic/skunk odor. All operations must be performed in a fume hood.
-
Waste Disposal: Treat all glassware and mother liquors with dilute bleach (sodium hypochlorite) before removal from the hood. This oxidizes the sulfide to the odorless sulfoxide/sulfone.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 85982828, this compound. Available at: [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Organic Syntheses. General Procedures for the Preparation of Sulfides. Org.[1] Synth. Coll. Vol. 2, p. 547. Available at: [Link]
Sources
Application Note: Orthogonal Functionalization via Thiol-Ene Click Chemistry using Allyl 4-Bromobenzyl Sulfide
Abstract
This guide details the protocols for utilizing Allyl 4-bromobenzyl sulfide as a bifunctional "click" linker. This molecule features an electron-rich allyl ether/sulfide moiety susceptible to radical-mediated thiol-ene addition, and an aryl bromide handle that remains inert during the radical process but is highly reactive in subsequent Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This orthogonality makes it an ideal candidate for fragment-based drug discovery (FBDD), surface passivation, and the synthesis of heterobifunctional crosslinkers.
Introduction & Strategic Utility
The thiol-ene reaction, often termed a "click" reaction due to its high yield, stereoselectivity, and tolerance to functional groups, operates via a radical step-growth mechanism.[1][2]
This compound is uniquely positioned as a linchpin molecule :
-
The "Click" Step: The allyl group reacts rapidly with any thiol (R-SH) under radical conditions to form a stable thioether bond.
-
The "Orthogonal" Step: The aryl bromide survives the radical conditions. Post-click, this handle can be engaged in metal-catalyzed coupling to attach fluorophores, drugs, or surface ligands.
Key Chemical Advantages
| Feature | Benefit |
| Reaction Kinetics | Rapid (seconds to minutes) under UV irradiation. |
| Atom Economy | 100% atom economy (theoretical); no leaving groups. |
| Orthogonality | Radical mechanism does not affect the Ar-Br bond. |
| Solvent Tolerance | Compatible with water, alcohols, DCM, THF, and toluene. |
Mechanistic Principles
Understanding the radical cycle is critical for troubleshooting. Unlike chain-growth polymerization, thiol-ene coupling is a step-growth process involving a continuous cycle of thiyl radical generation and hydrogen abstraction.
The Radical Cycle (Graphviz Diagram)
Figure 1: The radical step-growth mechanism. Note the regeneration of the thiyl radical, which propagates the cycle.
Pre-Experimental Planning
Stoichiometry
While the reaction is theoretically 1:1, allyl sulfides can sometimes undergo slow homopolymerization or disulfide formation.
-
Recommendation: Use a slight excess of the Thiol (1.2 – 1.5 equivalents) relative to the this compound to drive the reaction to completion and prevent "ene" oligomerization.
Solvent Selection
-
Preferred: Dichloromethane (DCM), Chloroform, or THF (good solubility for organic linkers).
-
Green Alternative: Ethyl Acetate or Ethanol (if substrates allow).
-
Concentration: High concentration (0.5 M – 2.0 M) favors the bimolecular coupling over side reactions.
Oxygen Inhibition
Oxygen is a radical scavenger. While thiol-ene is more resistant to oxygen than acrylate polymerization, degassing is strictly required for high yields and reproducibility.
Protocol 1: UV-Initiated Coupling (Standard)
This is the preferred method for thermally sensitive substrates.
Reagents:
-
This compound (1.0 eq)
-
Thiol substrate (1.2 eq)
-
Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone).[2][3] Load at 1-5 mol%.
-
Solvent: Anhydrous THF or DCM.
Equipment:
-
UV Light Source (365 nm, ~10-20 mW/cm²). A standard TLC lamp or UV LED pen works for small scales.
-
Quartz or Borosilicate glass vial (Borosilicate filters <300nm, which is fine for DMPA).
Step-by-Step Procedure:
-
Preparation: In a glass vial, dissolve this compound (100 mg, 0.41 mmol) and the Thiol (0.49 mmol) in 1 mL of solvent.
-
Initiator Addition: Add DMPA (5.3 mg, 0.02 mmol, 5 mol%). Vortex to dissolve.
-
Degassing: Sparge the solution with Nitrogen or Argon for 5 minutes. Critical Step.
-
Irradiation: Cap the vial tightly. Irradiate at 365 nm for 10–30 minutes under stirring.
-
Visual Check: If the thiol is liquid, the reaction often increases in viscosity slightly.
-
-
Monitoring: Spot on TLC. The allyl alkene spot should disappear.
-
Workup:
-
Evaporate solvent.
-
Purification: Flash chromatography is usually required to remove the excess thiol and DMPA byproducts.
-
Note: If the product is non-volatile, simple high-vacuum drying may suffice if the excess thiol is volatile (e.g., ethanethiol).
-
Protocol 2: Thermal Initiation (Alternative)
Use this if your substrates absorb UV light or if you lack UV equipment.
Reagents:
-
Initiator: AIBN (Azobisisobutyronitrile). Load at 10-20 mol% (thermal initiation is less efficient than photo).
-
Solvent: Toluene or Benzene (requires heating).
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (1.0 eq) and Thiol (1.5 eq) in degassed Toluene (0.5 M concentration).
-
Initiator: Add AIBN (0.1 eq).
-
Degassing: Perform 3 freeze-pump-thaw cycles OR vigorous sparging with Argon for 15 minutes. Thermal radicals are highly sensitive to oxygen.
-
Reaction: Heat to 70°C for 4–12 hours.
-
Workup: Cool to room temperature. Concentrate in vacuo. Purify via column chromatography.
Downstream Application: Orthogonal Functionalization
Once the thiol-ene reaction is complete, the Aryl Bromide remains available. The following workflow illustrates the logical progression to a final bioconjugate.
Workflow Diagram (Graphviz)
Figure 2: The orthogonal workflow. Step 1 utilizes radical chemistry; Step 2 utilizes transition-metal catalysis.
Quality Control & Troubleshooting
NMR Validation
The success of the reaction is best monitored by 1H NMR .
| Signal Region | Observation | Interpretation |
| 5.0 – 6.0 ppm | Disappearance | Loss of Allyl vinyl protons (multiplets). Indicates reaction progress.[1][2][3][4][5][6] |
| 2.5 – 3.0 ppm | Appearance | New triplets/multiplets corresponding to the methylene protons adjacent to the new sulfide bond. |
| 7.0 – 7.5 ppm | Retention | Aromatic protons of the bromobenzyl group should remain unchanged (confirming the Br handle is intact). |
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion | Oxygen inhibition. | Degas longer (10+ min). Ensure reaction vessel is sealed. |
| Low Conversion | Old Initiator. | Recrystallize AIBN or use fresh DMPA. |
| Side Products | Disulfide formation. | Reduce Thiol excess slightly; ensure inert atmosphere. |
| Gelation | Crosslinking. | If using multifunctional thiols, lower concentration to favor intramolecular or linear reactions. |
References
-
Hoyle, C. E., & Bowman, C. N. (2010).[5][7] Thiol–Ene Click Chemistry.[1][2][3][5][6][8][9] Angewandte Chemie International Edition, 49(9), 1540–1573.[5] [Link]
-
Lowe, A. B. (2010).[5][7] Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[1][2][5][7][8][10][11][12] Polymer Chemistry, 1(1), 17-36. [Link]
-
Dondoni, A. (2008). The Emergence of Thiol–Ene Coupling as a Click Process for Materials and Bioorganic Chemistry.[1][8][13] Angewandte Chemie International Edition, 47(47), 8995-8997. [Link]
-
Killops, K. L., Campos, L. M., & Hawker, C. J. (2008). Robust, Efficient, and Orthogonal Synthesis of Dendrimers via Thiol-ene “Click” Chemistry.[8] Journal of the American Chemical Society, 130(15), 5062-5064. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiol-click chemistry: a multifaceted toolbox for small molecule and polymer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Thiol-ene coupling reaction between methyl oleate and cysteamine hydrochloride: Reaction kinetics [morressier.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Allyl 4-Bromobenzyl Sulfide Synthesis
Topic: Troubleshooting Low Yield in Allyl 4-Bromobenzyl Sulfide Synthesis Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers.
Introduction: The Synthesis Challenge
Welcome to the Technical Support Center. You are likely encountering low yields (<50%) in the synthesis of This compound (CAS: Variable depending on isomer, generally structurally defined as 1-((Allylthio)methyl)-4-bromobenzene).
This transformation is a classic nucleophilic substitution (
This guide deconstructs the chemical causality of these failures and provides a self-validating Phase Transfer Catalysis (PTC) protocol to maximize yield.
Part 1: Root Cause Analysis (The "Why")
If your yield is low, it is almost certainly due to one of the three pathways illustrated below.
Diagnostic Pathway: Reaction Logic & Failure Modes
Figure 1: Reaction logic showing the competition between the desired
Detailed Troubleshooting Table
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Low Yield + Yellow Oil/Solid impurity | Disulfide Formation | Thiols oxidize rapidly in air to form disulfides ( | Degas all solvents with Argon/Nitrogen for 15 mins. Run reaction under strict inert atmosphere. |
| Low Yield + Strong Smell persisting | Stoichiometric Drift | Allyl mercaptan (bp ~67°C) is highly volatile. If the reaction exotherms, it evaporates, leaving unreacted benzyl bromide. | Use 1.2 - 1.5 equiv of allyl mercaptan. Add it slowly at 0°C to control exotherm. |
| Gummy/Insoluble Residue | Polymerization | Allyl groups can undergo radical polymerization or "ene" reactions if heated excessively or exposed to light. | Add a radical inhibitor (e.g., BHT , 1 mol%) if heating is required. Keep reaction in the dark. |
| Incomplete Conversion | Poor Nucleophilicity | In weak bases ( | Switch to Phase Transfer Catalysis (PTC) or polar aprotic solvents (DMF/DMSO). |
Part 2: Optimized Protocol (Phase Transfer Catalysis)
The most robust method for synthesizing benzyl-allyl sulfides is Phase Transfer Catalysis (PTC) . This method minimizes oxidation (reaction occurs in organic phase/interface) and uses mild conditions.[1]
Reagents & Materials
-
Electrophile: 4-Bromobenzyl bromide (1.0 equiv)
-
Nucleophile: Allyl mercaptan (1.2 equiv) - Note: Handle in fume hood!
-
Solvent: Dichloromethane (DCM) / Water (1:1 ratio)
-
Base: Sodium Hydroxide (NaOH), 10% aqueous solution (2.0 equiv)
-
Catalyst: Tetrabutylammonium bromide (TBAB ) or Aliquat 336 (5 mol%)
Step-by-Step Procedure
-
Preparation of Aqueous Phase:
-
Dissolve NaOH (2.0 equiv) in distilled water.
-
Crucial Step: Sparge this solution with Argon or Nitrogen for 10 minutes to remove dissolved oxygen.
-
-
Preparation of Organic Phase:
-
In a round-bottom flask, dissolve 4-bromobenzyl bromide (1.0 equiv) and TBAB (0.05 equiv) in DCM.
-
-
Reaction Initiation:
-
Add the aqueous NaOH solution to the DCM mixture. Stir vigorously to create an emulsion.
-
Cool the mixture to 0°C (Ice bath).
-
Add Allyl mercaptan (1.2 equiv) dropwise via syringe. Reason: Controlling the addition prevents thermal runaway and evaporation of the thiol.
-
-
Reaction Monitoring:
-
Allow to warm to room temperature (20-25°C).
-
Stir vigorously for 2–4 hours.
-
TLC Monitoring: Check for the disappearance of 4-bromobenzyl bromide. (Eluent: 5% EtOAc in Hexanes).
-
-
Workup (The "Yield Saver" Step):
-
Separate phases. Extract aqueous layer 2x with DCM.
-
Wash combined organics with 1M HCl (to protonate/remove unreacted thiolate) followed by Brine.
-
Dry over
, filter, and concentrate carefully (do not use high vacuum for too long to avoid evaporating the product if it is low MW, though this specific sulfide is relatively heavy).
-
Part 3: Advanced FAQs
Q1: Why not use Ethanol/Ethoxide (Williamson Ether conditions)?
A: While classic, ethanol promotes hydrogen bonding with the thiolate anion, reducing its nucleophilicity (
Q2: I see two spots on TLC very close together. What are they?
A: One is likely your product, and the other is Diallyl Disulfide (from thiol oxidation) or Bis(4-bromobenzyl) disulfide (if the benzyl bromide reacted with transient sulfide anions).
-
Differentiation: Disulfides are non-polar. The sulfide product is also non-polar but often has a distinct UV retention.
-
Removal: Disulfides are difficult to separate by column chromatography. Prevention (degassing) is the only cure.
Q3: The smell is unbearable. How do I neutralize the waste?
A: Never pour thiol waste down the drain. Quench all glassware and waste with a 10% Bleach (Sodium Hypochlorite) solution. This oxidizes the smelly thiol/sulfide to a non-volatile sulfoxide or sulfone.
Q4: Can I use 4-Bromobenzyl mercaptan and Allyl bromide instead?
A: Yes, the chemistry is identical (
Part 4: Troubleshooting Logic Tree
Use this flow to diagnose your specific yield issue.
Figure 2: Troubleshooting decision tree for isolating the cause of low yield.
References
-
Phase Transfer C
- Source: Semantic Scholar / ResearchG
- Context: Validates the use of TBAB (Tetrabutylammonium bromide) and biphasic systems to improve yields in benzyl sulfide synthesis by enhancing nucleophilicity and reducing side reactions.
-
URL:
-
Allylic Sulfide Synthesis Methodologies
-
Source: Organic Chemistry Portal[2]
- Context: Provides general precedents for coupling of allyl/benzyl halides with thiols and highlights the stability issues of allyl sulfides.
-
URL:
-
-
Preventing Disulfide Form
- Source: University of Oregon / Scholars' Bank
- Context: Discusses the rapid self-assembly of thiols into disulfides and methods to trap them as thioethers, emphasizing the need to control oxid
-
URL:
Sources
Technical Support Center: Synthesis of Allyl 4-Bromobenzyl Sulfide
Topic: Troubleshooting Side Products & Impurity Profiling Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The Synthetic Landscape
You are likely synthesizing Allyl 4-bromobenzyl sulfide via a standard nucleophilic substitution (
The target molecule is constructed as follows:
Below is the technical breakdown of the three critical side-product classes that frequently cause yield loss and purification failure in this specific workflow.
Module 1: The Oxidative Trap (Disulfides)
Symptom: NMR shows a symmetrical impurity; the product smells intensely of garlic (more than usual); yield is lower than calculated based on thiol consumption.
The Issue: Oxidative Coupling
Allyl mercaptan (allyl thiol) is exceptionally prone to oxidation.[1] In the presence of trace oxygen and base, it readily dimerizes to Diallyl Disulfide .[1] If you are generating the thiolate anion in situ without strict inert atmosphere, this side reaction competes with your main substitution.[1]
Mechanism:
Troubleshooting Q&A
-
Q: I see a new spot on TLC that is less polar than my product. Is this the disulfide?
-
A: Yes. Disulfides generally have higher
values than their corresponding sulfides or thiols because they lack the polarity of the S-H bond and the polarizability of the thioether is distributed.[1]
-
-
Q: Can I remove it by distillation?
Corrective Protocol:
-
Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes before adding the thiol.[1]
-
Add Thiol Last: If using a stable solid base (
), add the thiol only after the system is under inert flow.[1]
Module 2: The Stoichiometric Imbalance (Sulfonium Salts)
Symptom: A white, sticky precipitate forms that is insoluble in non-polar organic solvents; product yield is low; "salt" remains after aqueous workup.[1]
The Issue: Over-Alkylation (The "Double-Dip")
The product you are making (a sulfide) is itself a nucleophile.[1] If 4-bromobenzyl bromide is present in excess, or if the reaction is run too concentrated, the product will attack the unreacted alkyl halide to form a Sulfonium Salt .
Reaction:
Troubleshooting Q&A
-
Q: Why is this happening? I calculated 1:1 stoichiometry.
-
A: It is a kinetic issue.[1] If you add the thiol too slowly to a concentrated solution of the bromide, the local concentration of formed product rises while bromide is still abundant.
-
-
Q: Can I revert the salt back to the product?
Corrective Protocol:
-
Inverse Addition: Add the 4-bromobenzyl bromide solution dropwise to the thiol/base mixture. This ensures the alkyl halide is always the limiting reagent in the reaction zone.[1]
-
Stoichiometry: Use a slight excess of Allyl Mercaptan (1.1 eq) rather than the Bromide.
Module 3: Environmental Contamination (Hydrolysis)
Symptom: IR spectrum shows a broad peak at
The Issue: Hydrolysis to Benzyl Alcohol
4-Bromobenzyl bromide is electronically activated.[1] The bromine on the ring withdraws electrons (inductive effect), making the benzylic carbon highly electrophilic.[1] If your solvent (DMF, Acetone) is "wet" or if you use aqueous base (NaOH), hydroxide ions will displace the bromide to form 4-bromobenzyl alcohol .
Reactivity Note: The 4-bromo substituent makes this substrate more susceptible to hydrolysis than unsubstituted benzyl bromide.[1]
Troubleshooting Q&A
-
Q: I used reagent-grade Acetone. Is that dry enough?
-
Q: Can I use NaOH as the base?
Visualizing the Reaction Network
The following diagram illustrates the primary reaction pathway versus the three critical failure modes described above.
Figure 1: Reaction network showing the competitive pathways for disulfide formation, sulfonium salt precipitation, and hydrolysis.[2]
Summary Data Table: Impurity Profiling
| Impurity Type | Chemical Structure | Origin Cause | Detection Method | Prevention Strategy |
| Disulfide | Allyl-S-S-Allyl | Oxidation of thiol by air | TLC (High | Inert atm ( |
| Sulfonium Salt | Reaction of product with SM | Precipitation, Low Yield | Inverse addition, Excess Thiol | |
| Alcohol | Water in solvent/base | IR (OH stretch), NMR | Anhydrous solvent, Weak base |
Recommended Experimental Protocol (The "Golden Standard")
To minimize the side products listed above, follow this optimized protocol.
Reagents:
-
4-Bromobenzyl bromide (1.0 eq)[1]
-
Allyl Mercaptan (1.1 eq)
-
Potassium Carbonate (
), anhydrous (1.5 eq) -
Solvent: Anhydrous DMF or Acetone (dried over sieves)
Procedure:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and a rubber septum. Flush with Nitrogen for 10 minutes.
-
Solvent Prep: Add anhydrous DMF to the flask. Crucial: Sparge with nitrogen for 10 minutes to remove dissolved oxygen (prevents Disulfides ).[1]
-
Thiol Activation: Add
followed by Allyl Mercaptan via syringe.[1] Stir at C for 15 minutes to generate the thiolate. -
Addition: Dissolve 4-Bromobenzyl bromide in a minimal amount of anhydrous DMF. Add this solution dropwise to the thiol mixture over 20 minutes.
-
Why? Keeping the bromide concentration low prevents Sulfonium Salt formation.[1]
-
-
Reaction: Allow to warm to Room Temperature and stir for 2-4 hours.
-
Workup: Dilute with water (only after reaction is complete) and extract with Ethyl Acetate. Wash organics with brine, dry over
, and concentrate.[1]
References
-
Organic Chemistry Portal. (n.d.).[1] Synthesis of Sulfides (Thioethers). [Link]
-
Master Organic Chemistry. (2015). Thiols and Thioethers: Nucleophilic Substitution. [Link]
-
Wikipedia. (n.d.).[1] Diallyl disulfide (Oxidative coupling mechanism). [Link]
-
National Institutes of Health (NIH). (2024).[1] Nucleophilic substitution of benzyl bromides. [Link]
Sources
Technical Support Center: Allyl 4-Bromobenzyl Sulfide Synthesis
Topic: Troubleshooting Incomplete Conversion in Thioetherification Ticket ID: CHEM-SUP-882-S Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Logic
User Issue: The synthesis of Allyl 4-bromobenzyl sulfide (via S-alkylation) is stalling or failing to reach 100% conversion.
Chemical Context: This reaction is a classic SN2 Nucleophilic Substitution .[1] You are likely reacting 4-bromobenzyl bromide (electrophile) with allyl mercaptan (nucleophile) in the presence of a base.
-
Target Molecule: 1-allyl-4-(bromobenzyl)sulfane
-
Key Reactivity: The benzylic carbon is highly activated for SN2 attack. The 4-bromo substituent on the ring is electron-withdrawing (via induction), which theoretically enhances the electrophilicity of the benzylic carbon compared to unsubstituted benzyl bromide.
-
The Paradox: Despite high theoretical reactivity, these reactions often stall due to nucleophile degradation (oxidation) rather than electrophile stability.
Diagnostic Decision Tree
Before altering your protocol, use this logic flow to identify the bottleneck.
Figure 1: Diagnostic logic for stalling thioether syntheses.
Critical Troubleshooting Guides
Issue A: The "Disappearing Nucleophile" (Oxidation)
Symptom: The reaction starts well but stops at ~60-70% conversion. Adding more base or heating does not help. Root Cause: Allyl mercaptan (allyl thiol) is extremely prone to oxidative coupling in air, forming diallyl disulfide . This consumes your nucleophile, leaving the benzyl bromide unreacted.
Corrective Protocol:
-
Degas Solvents: Sparge your solvent (DMF, Acetone, or Ethanol) with Argon for 20 minutes before adding the thiol.
-
Stoichiometry Adjustment: Increase Allyl Mercaptan to 1.2 – 1.5 equivalents .
-
In-Situ Generation (Alternative): If the thiol is too unstable, generate it in situ using Thiourea .
-
Step 1: React Allyl Bromide with Thiourea
Isothiouronium salt. -
Step 2: Hydrolyze with NaOH in the presence of 4-bromobenzyl bromide. This releases the thiol slowly, which immediately reacts with the benzyl halide, minimizing disulfide formation.
-
Issue B: The "Sluggish" Reaction (Solvent/Base Mismatch)
Symptom: Reaction is incredibly slow (>12 hours) despite using excess reagents. Root Cause: Poor solubility of the base or "solvation shell" shielding the nucleophile. Analysis:
-
Ethanol/MeOH: Common but slow. Protic solvents solvate the thiolate anion (
), reducing its nucleophilicity (hydrogen bonding cages the nucleophile). -
Acetone/K₂CO₃: Good, but requires vigorous stirring as it is heterogeneous.
-
DMF/NaH: Fastest, but requires strict anhydrous conditions.
Optimization Table:
| Solvent System | Base | Rate | Risk Profile | Recommendation |
| Ethanol (95%) | NaOH/KOH | Slow | Hydrolysis of Benzyl Bromide (to alcohol) | Avoid if reaction stalls. |
| Acetone | K₂CO₃ | Medium | Low (Mild conditions) | Standard. Add NaI (catalytic) to accelerate. |
| DMF (Dry) | Cs₂CO₃ or NaH | Fast | Runaway exotherm; difficult workup | High Performance. Use for stubborn cases. |
| DCM/Water | NaOH + TBAB | Fast | Emulsion formation | Green/Scale-up. Best for >10g scale. |
Issue C: Leaving Group Quality
Symptom: You are using 4-bromobenzyl chloride instead of bromide. Analysis: The C-Cl bond is stronger than C-Br. The 4-bromo group on the ring withdraws electrons, slightly stabilizing the C-Cl bond compared to unsubstituted benzyl chloride. Solution: Add Sodium Iodide (NaI, 10 mol%) . This performs an in situ Finkelstein reaction, converting the benzyl chloride to the highly reactive benzyl iodide, which then reacts rapidly with the thiol.
Recommended High-Fidelity Protocol
This protocol minimizes disulfide formation and maximizes SN2 kinetics.
Reagents:
-
4-Bromobenzyl bromide (1.0 eq)
-
Allyl mercaptan (1.2 eq) [Handle in fume hood!]
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Acetone (Reagent Grade) or DMF
-
Optional: Tetrabutylammonium bromide (TBAB, 5 mol%) as a Phase Transfer Catalyst.
Step-by-Step Workflow:
-
Preparation: Flame-dry the reaction flask and cool under
. -
Solvent Prep: Dissolve 4-bromobenzyl bromide in Acetone (0.5 M concentration). Crucial: Sparge with
for 10 mins. -
Base Addition: Add
(powdered). If using Acetone, the base will not dissolve; vigorous stirring is required. -
Nucleophile Addition: Add Allyl mercaptan dropwise via syringe to the suspension at 0°C (ice bath) to control exotherm.
-
Catalysis: Add TBAB (5 mol%) if the reaction is biphasic or heterogeneous.
-
Reaction: Remove ice bath and stir at Room Temperature (RT).
-
Checkpoint: Check TLC at 1 hour. If SM persists, warm to 40°C.
-
-
Quench: Filter off solids (
). Concentrate filtrate.[2] -
Purification: The product is a thioether.[3][4] Avoid using bleach (hypochlorite) for cleaning glassware until the product is isolated, as it oxidizes sulfides to sulfoxides (
).
Mechanistic Pathway & Side Reactions[2]
Understanding the competition between the productive pathway and the "Dead End" pathways is vital for troubleshooting.
Figure 2: Competitive pathways. Red dashed lines indicate failure modes caused by air or moisture.
Frequently Asked Questions (FAQs)
Q: Can I use 4-bromobenzyl alcohol and couple it directly? A: Yes, but not with basic alkylation. You would need to use a Mitsunobu reaction (PPh₃/DIAD) or convert the alcohol to a mesylate/tosylate first. The direct SN2 described above (using the bromide) is generally higher yielding and more atom-economical [1].
Q: My product has a strong garlic smell. Is it pure? A: Likely yes. Allyl sulfides are analogs of allicin (garlic extract). However, if the smell is "rancid" or accompanied by a distinct lower spot on TLC, it may be the diallyl disulfide byproduct. This byproduct is difficult to separate by column chromatography as it has similar polarity. Vacuum distillation is often required to separate the lower-boiling disulfide from your product.
Q: Why does the reaction turn yellow/orange? A: This often indicates trace iodine (if NaI was used) or oxidation of the thiolate. If the color deepens significantly, ensure your inert atmosphere is intact.
References
-
Organic Chemistry Portal. "Synthesis of Sulfides - S-Alkylation." Available at: [Link]
-
Indian Academy of Sciences. "A convenient procedure for the synthesis of allyl and benzyl ethers (and thioethers)." Journal of Chemical Sciences. Available at: [Link]
-
National Institute of Technology, Rourkela. "Phase Transfer Catalyzed Synthesis of Sulfides." E-Thesis Archive. Available at: [Link]
-
Phasetransfer.com. "Benzyl Chloride Derivatives: The Kings of PTC SN2 Substrates." Available at: [Link]
Sources
Technical Support Center: Removal of Unreacted 4-Bromobenzyl Bromide
Current Status: Operational Topic: Downstream Processing & Purification Target Analyte: 4-Bromobenzyl bromide (4-BBB) [CAS: 589-15-1] Hazard Class: Severe Lachrymator / Corrosive
Introduction: The "Invisible" Impurity
You are likely here because your benzylation reaction is complete, but the excess 4-bromobenzyl bromide (4-BBB) is co-eluting with your product or persisting as a lachrymatory residue.
4-BBB is a highly reactive electrophile. While this makes it an excellent alkylating agent, it also makes it a persistent contaminant. Its lipophilicity often mirrors that of benzylated products (ethers, esters, amines), rendering standard silica chromatography inefficient. Furthermore, its lachrymatory nature poses significant safety risks during rotary evaporation and waste disposal.
This guide prioritizes Chemical Scavenging over physical separation. By chemically altering the polarity of 4-BBB, we can remove it via simple filtration or extraction, avoiding the exposure risks of chromatography.
Module 1: Chemical Scavenging (The Gold Standard)
Objective: Convert the lipophilic, toxic 4-BBB into a highly polar, water-soluble ammonium salt.
Method A: Polymer-Supported Scavenging (High Purity / Acid-Sensitive)
Best for: Late-stage intermediates, acid-sensitive products, and parallel synthesis.
The Logic: Polymer-supported amines (e.g., amine-functionalized polystyrene) react with 4-BBB to form a resin-bound ammonium salt. The impurity is literally tethered to the solid support, allowing the pure product to be eluted by simple filtration.
Reagents:
-
Scavenger Resin: Tris(2-aminoethyl)amine polymer-bound (or similar primary/secondary amine resin).
-
Loading: Typically 2.0 – 3.0 mmol/g.
Protocol:
-
Calculate: Use 3.0 equivalents of the scavenger resin relative to the estimated excess of 4-BBB.
-
Dilute: Dissolve your crude reaction mixture in DCM or THF (approx. 10 mL/g).
-
Incubate: Add the resin and stir gently at room temperature for 1–4 hours.
-
Tip: Do not use magnetic stir bars if the resin is fragile; use an orbital shaker to prevent pulverizing the beads.
-
-
Monitor: Check TLC. The high-Rf spot for 4-BBB should disappear.
-
Filter: Pass the mixture through a fritted funnel or a cotton plug.
-
Rinse: Wash the resin cake with solvent (DCM/THF) to recover any entrained product.
-
Result: The filtrate contains your product; the 4-BBB is trapped on the resin.
Method B: Liquid Amine Quench (Standard / Robust Products)
Best for: Large-scale reactions where products are stable to basic conditions and acid washes.
The Logic: A cheap, low-molecular-weight amine (dimethylamine or morpholine) attacks the 4-BBB, creating a quaternary ammonium salt. This salt partitions quantitatively into the aqueous layer during an acidic workup.
Protocol:
-
Quench: To the reaction mixture, add 2.0 equivalents (relative to excess 4-BBB) of N,N-dimethylamine (40% aq.) or morpholine .
-
Stir: Agitate for 30–60 minutes at room temperature.
-
Validation: Perform a mini-workup on an aliquot and check TLC. The non-polar 4-BBB spot should be replaced by a baseline spot (the salt).
-
Workup:
-
Dry & Concentrate: The organic layer is now free of 4-BBB.
Visualization: Scavenging Workflow
Caption: Decision tree for selecting the appropriate scavenging method based on product stability.
Module 2: Chromatographic Rescue
Objective: Separate 4-BBB when scavenging is impossible.
The Issue: 4-BBB is non-polar. In standard Hexane/EtOAc systems, it travels with the solvent front (High Rf), often co-eluting with non-polar benzyl ethers.
Data: Relative Rf Values (Silica Gel)
| Compound Type | Solvent System (Hex/EtOAc) | Approx Rf | Separation Difficulty |
| 4-Bromobenzyl bromide | 9:1 | 0.85 - 0.95 | N/A |
| Benzyl Ether (Product) | 9:1 | 0.80 - 0.90 | High (Co-elution) |
| Benzyl Ester (Product) | 9:1 | 0.60 - 0.70 | Moderate |
| Benzyl Amine (Product) | 9:1 | 0.30 - 0.50 | Low |
Troubleshooting Protocol:
-
Gradient Elution: Do not start with 10% or 20% EtOAc. Start with 100% Hexanes (or Heptane). Elute at least 2–3 column volumes. 4-BBB will move; your product likely will not. Slowly ramp to 5% EtOAc.
-
Visualization: 4-BBB is UV active but does not stain well with Anisaldehyde. Use KMnO4 (oxidizes the benzylic position) or UV (254 nm) to distinguish it.
-
The "Pre-Column" Trick: If you cannot do an aqueous workup (Module 1), add solid silica gel to your crude reaction mixture, then add 1 mL of triethylamine. Evaporate to dryness. The amine will react with 4-BBB on the silica surface. Load this "dry load" powder onto your column. The 4-BBB is now a salt and will stay at the top of the column.
Module 3: Safety & Decontamination (Lachrymator Control)
Objective: Neutralize spills and glassware to prevent lab evacuation.
Hazard Mechanism: 4-BBB alkylates TRPA1 ion channels in sensory nerves, causing intense pain and tearing.
Decontamination Solution (The "Quench Soup")
Keep a squirt bottle of this mixture near the rotovap and balance area.
-
Formula: Ethanol (50%) + Water (40%) + Ammonium Hydroxide (10%).
-
Alternative: 1M KOH in Ethanol (more aggressive, generates heat).
Spill Protocol
-
Evacuate: Clear the immediate area.
-
PPE: Double glove (Nitrile), goggles, and respiratory protection (fume hood sash down is usually sufficient; use a respirator if outside hood).
-
Cover: Do not wipe immediately. Cover the spill with paper towels soaked in the Decontamination Solution .
-
Wait: Allow 15 minutes for the ammonia/hydroxide to react with the bromide.
-
Clean: Wipe up the towels. The lachrymatory effect should be neutralized.[3]
Glassware Cleaning
-
Do not put contaminated glassware directly into a communal acid bath (this can volatilize the bromide).
-
Rinse all flasks with the Decontamination Solution before taking them to the sink.
Frequently Asked Questions (FAQ)
Q: Can I remove 4-BBB by vacuum distillation? A: Not recommended. While benzyl bromide boils at ~200°C, 4-bromobenzyl bromide is heavier and requires high vacuum and heat. Heating benzylic halides can lead to thermal decomposition (HBr evolution) or polymerization, which can be explosive. Chemical scavenging is safer and more energy-efficient.
Q: I used the liquid amine method (Method B), but I formed an emulsion. A: The quaternary ammonium salt formed acts as a surfactant (soap).
-
Fix: Saturate the aqueous layer with solid NaCl (brine).
-
Fix: Add a small amount of Methanol to break surface tension.
-
Fix: Filter the biphasic mixture through a pad of Celite; the emulsion often breaks on the filter cake.
Q: My product is a tertiary amine. Will the scavenger resin remove it? A: No. If you use a primary/secondary amine resin (like PS-Trisamine) or an isocyanate resin , it will only react with the electrophile (4-BBB). It will not bind to your tertiary amine product.
References
-
Polymer-Supported Scavenging
- Source: Ley, S. V., et al. "Polymer-supported reagents and scavengers: a new tool for the clean and efficient synthesis of organic compounds." Journal of the Chemical Society, Perkin Transactions 1, 2000.
-
URL:[Link]
-
Safety & Handling of Benzyl Halides
- Source: "Rapid Purification by Polymer Supported Quench." World Intellectual Property Organization (Patent WO1997042230A1).
- Safety Data Sheet (SDS)
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. orgsyn.org [orgsyn.org]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. nj.gov [nj.gov]
Technical Support Center: Allyl 4-Bromobenzyl Sulfide Synthesis
Case ID: ABBS-004-Br Status: Open Subject: Byproduct Identification & Process Optimization
Executive Summary
You are encountering impurity profiles during the nucleophilic substitution of 4-bromobenzyl bromide with allyl mercaptan (or its salt). The target molecule, Allyl 4-bromobenzyl sulfide , is prone to three specific classes of side reactions: oxidative coupling (disulfides), prototropic rearrangement (isomerization), and over-alkylation (sulfonium salts).
This guide provides a forensic breakdown of these impurities, their spectroscopic signatures, and the protocol adjustments required to eliminate them.
Diagnostic Module 1: The "Ghost" Peaks (Oxidative Impurities)
Symptom:
-
TLC: Appearance of a non-polar spot moving just above or co-eluting with the product.
-
NMR: Extra multiplets in the allyl region; integration of the benzyl singlet is lower than expected relative to aromatic protons.
-
Physical: Reaction mixture turns cloudy or yellow prematurely.
Root Cause: Disulfide Formation. Thiols are highly susceptible to oxidation by atmospheric oxygen, catalyzed by trace metals or basic conditions. This leads to the formation of Diallyl disulfide (volatile) or Bis(4-bromobenzyl) disulfide (solid precipitant).
Troubleshooting Protocol:
-
Degas Solvents: Sparge all reaction solvents with Argon/Nitrogen for 15 minutes before adding the thiol.
-
Order of Addition: Add the thiol last, or premix the thiol with the base under inert atmosphere before introducing the benzyl bromide.
-
Reductive Quench: If disulfides are detected, wash the organic layer with a 10% solution of sodium metabisulfite or add a phosphine scavenger (e.g., TCEP) during workup to reduce the S-S bond back to the thiol (which can then be washed away with base).
Diagnostic Module 2: The "Shifting" Double Bond (Regio-Isomerism)
Symptom:
-
NMR (Critical): The characteristic allyl pattern (multiplet at
5.7–5.9 ppm) diminishes. A new doublet at 1.7–1.8 ppm (methyl group) appears. -
Mechanism: Base-catalyzed isomerization.[1][2] The basic conditions required for the
reaction can also deprotonate the allylic position, causing the double bond to migrate into conjugation with the sulfur atom, forming (E/Z)-Propenyl 4-bromobenzyl sulfide .
Troubleshooting Protocol:
-
Base Selection: Switch from strong/hard bases (e.g., NaH, KOH) to milder bases like Cesium Carbonate (
) or Potassium Carbonate ( ) in acetone/DMF. -
Temperature Control: Isomerization is thermodynamically driven. Conduct the reaction at 0°C to Room Temperature . Do not reflux.
-
Reaction Time: Quench immediately upon consumption of the starting bromide. Prolonged exposure to base promotes the shift.
Diagnostic Module 3: The "Sticky" Baseline (Sulfonium Salts)
Symptom:
-
TLC: Significant streaking or a spot that remains on the baseline.
-
Yield: Low recovery of the desired sulfide despite full consumption of starting material.
-
Solubility: The crude product contains a solid that is insoluble in ether/hexane but soluble in water/methanol.
Root Cause: Over-Alkylation. The product (this compound) is itself a nucleophile. If excess 4-bromobenzyl bromide is present, the sulfur atom attacks a second equivalent of the bromide, forming the Sulfonium Salt .
Troubleshooting Protocol:
-
Stoichiometry: Use a slight excess of the thiol (1.1 equiv), not the bromide. The thiol is easier to remove (via volatility or basic wash) than the sulfonium salt is to separate.
-
Concentration: Dilute the reaction (0.1 M). High concentrations favor intermolecular over-alkylation.
Visualizing the Pathways
The following diagram maps the reaction logic and failure points.
Caption: Reaction network showing the primary SN2 pathway (Green) vs. oxidative, thermal, and stoichiometric failure modes (Red/Yellow).
Analytical Validation Data
Use this table to confirm the identity of your isolated material.
| Feature | Target Product (Allyl sulfide) | Isomer Impurity (Propenyl sulfide) | Disulfide Impurity |
| S-CH2 (Benzyl) | Singlet (~3.6 ppm) | Singlet (~3.8 ppm) | Singlet (~3.5 ppm) |
| Allyl/Vinyl CH | Multiplet (5.7–5.9 ppm) | Multiplet (6.0–6.2 ppm) | Multiplet (5.8 ppm) |
| Terminal CH2 | Multiplet (5.1–5.3 ppm) | Absent | Multiplet (5.1–5.3 ppm) |
| Methyl Group | Absent | Doublet (~1.75 ppm) | Absent |
| Mass Spec (M+) | m/z 242/244 (1:1 ratio) | m/z 242/244 | m/z 146 (Diallyl) or 560 (Dibenzyl) |
Optimized Synthetic Protocol
Objective: Synthesis of this compound with minimized isomerization and disulfide formation.
-
Preparation:
-
Flame-dry a round-bottom flask and cool under a stream of Argon .
-
Charge with Cesium Carbonate (1.2 equiv) and anhydrous DMF (0.2 M concentration relative to bromide).
-
Critical: Sparge the solvent with Argon for 15 minutes.
-
-
Thiol Addition:
-
Add Allyl Mercaptan (1.1 equiv) via syringe. Stir for 10 minutes at 0°C. The slight excess of thiol prevents sulfonium formation.
-
-
Coupling:
-
Add 4-Bromobenzyl bromide (1.0 equiv) dropwise as a solution in degassed DMF.
-
Allow to warm to room temperature. Monitor by TLC (approx. 1–2 hours). Do not heat.
-
-
Workup (Purification):
-
Dilute with Diethyl Ether (or EtOAc) and wash with 10% NaOH (removes unreacted thiol) followed by water and brine.
-
Dry over
and concentrate. -
Note: If the product smells strongly of garlic, the thiol wash was insufficient. Repeat NaOH wash.
-
References
-
Price, C. C., & Snyder, W. H. "The Base-catalyzed Isomerization of Allyl to Propenyl Sulfides."[1] Journal of the American Chemical Society, 84(11), 2086–2089. [Link]
-
Organic Chemistry Portal. "Allylic Sulfide Synthesis by C-S Coupling." Organic Chemistry Portal. Accessed February 7, 2026. [Link]
-
PubChem. "this compound | C10H11BrS." National Library of Medicine. Accessed February 7, 2026. [Link]
Sources
Technical Support Center: Synthesis of Allyl 4-bromobenzyl sulfide
Welcome to the technical support center for the synthesis of Allyl 4-bromobenzyl sulfide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis of this important thioether. Our focus is on the critical role of the base in this reaction, a key parameter that dictates yield and purity.
Understanding the Synthesis: A Mechanistic Overview
The synthesis of this compound is a classic example of a Williamson thioether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, a thiolate anion, generated from the deprotonation of allyl mercaptan by a base, acts as the nucleophile. This nucleophile then attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide leaving group.
The choice of base is paramount as it governs the concentration of the reactive thiolate nucleophile. A judicious selection of the base will maximize the reaction rate while minimizing potential side reactions.
Caption: SN2 mechanism for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low. What are the likely causes related to the base?
A1: Low yields in this synthesis are often traced back to issues with the base. Here are the primary considerations:
-
Insufficient Base Strength: The base must be strong enough to deprotonate the allyl mercaptan (pKa ≈ 10-11) to a significant extent. If the pKa of the conjugate acid of the base is not sufficiently higher than that of the thiol, the equilibrium will not favor the formation of the thiolate anion, leading to a slow or incomplete reaction.
-
Improper Base Stoichiometry: At least one equivalent of base is required to deprotonate the thiol. Using a catalytic amount of a weak base will result in a low concentration of the nucleophile and thus a poor yield. It is often advisable to use a slight excess (1.1-1.5 equivalents) of the base to ensure complete deprotonation.
-
Base Degradation: Some bases, particularly strong ones like sodium hydride (NaH), can be deactivated by moisture. Ensure that your solvent and reagents are anhydrous when using such bases.
Q2: I am observing the formation of side products. How can the choice of base influence this?
A2: While the SN2 reaction is generally favored for primary benzylic halides like 4-bromobenzyl bromide, side reactions can occur:
-
Elimination (E2) Reactions: Although less likely with a primary halide, a very strong and sterically hindered base could potentially promote a competing E2 reaction, leading to the formation of 4-bromostyrene. However, for this specific substrate, SN2 is the predominant pathway.[3]
-
Over-alkylation: If the reaction is left for too long or at too high a temperature, the product sulfide can act as a nucleophile and react with another molecule of 4-bromobenzyl bromide to form a sulfonium salt. Using a milder base and carefully monitoring the reaction progress can mitigate this.
-
Reactions with the Aryl Bromide: The C-Br bond on the aromatic ring is generally unreactive under these conditions. Nucleophilic aromatic substitution (SNAr) requires much harsher conditions (high temperatures, very strong nucleophiles, and often electron-withdrawing groups ortho or para to the leaving group).
Q3: Can I use a common base like sodium hydroxide (NaOH) or potassium hydroxide (KOH)?
A3: Yes, NaOH and KOH can be effective bases for this reaction. However, their solubility in many organic solvents is limited. To overcome this, you can:
-
Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between the aqueous base and the organic-soluble reactants.
-
Employ a polar aprotic solvent like DMSO or DMF where the hydroxide salts have better solubility.
Q4: How does the solvent choice interact with the base?
A4: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred.[1] They can solvate the cation of the base, leaving the anion (the actual base) more reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.
Troubleshooting Guide
| Problem | Potential Cause (Base-Related) | Recommended Solution |
| Low or No Conversion | 1. Base is not strong enough to deprotonate the thiol. 2. Base has been deactivated by moisture. 3. Insufficient amount of base used. | 1. Choose a stronger base (see table below). 2. Use anhydrous solvents and reagents, especially with reactive bases like NaH. 3. Use at least 1.1 equivalents of the base. |
| Formation of Impurities | 1. Base is too strong or sterically hindered, promoting side reactions. 2. Reaction temperature is too high or reaction time is too long. | 1. Switch to a milder base like K₂CO₃ or Na₂CO₃. 2. Run the reaction at a lower temperature and monitor its progress by TLC to avoid over-reaction. |
| Reaction is Very Slow | 1. Base is too weak. 2. Poor solubility of the base in the chosen solvent. | 1. Use a stronger base. 2. Change to a more polar aprotic solvent (e.g., DMF, DMSO) or add a phase-transfer catalyst if using an aqueous base. |
Comparison of Common Bases for Thioether Synthesis
| Base | pKa of Conjugate Acid | Typical Solvent | Advantages | Disadvantages |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Strong base, drives the reaction to completion. | Highly reactive with water and protic solvents; requires anhydrous conditions. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Acetone, Acetonitrile, DMF | Mild, inexpensive, and easy to handle. | May require heating to achieve a reasonable reaction rate. |
| Sodium Hydroxide (NaOH) | ~15.7 | Water, Ethanol (with PTC) | Inexpensive and readily available. | Poor solubility in many organic solvents; may require a phase-transfer catalyst. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~26 | THF | Very strong, non-nucleophilic base; soluble in organic solvents. | More expensive; requires anhydrous and inert atmosphere conditions. |
Detailed Experimental Protocol
This protocol is a general guideline. Optimization of reaction conditions may be necessary.
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
Allyl mercaptan
-
4-Bromobenzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add allyl mercaptan (1.0 eq) and anhydrous acetone.
-
Stir the solution and add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add a solution of 4-bromobenzyl bromide (1.05 eq) in anhydrous acetone dropwise over 10-15 minutes.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the solid potassium salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
References
-
Organic Chemistry Portal. (n.d.). Allylic sulfide synthesis by C-S coupling. Retrieved from [Link]
- Pomila, & Sidhu, A. (2019). REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES.
- Hiver, et al. (1994). Synthesis of unsymmetrical benzylic disulfides. Tetrahedron Letters, 35(50), 9475-9478.
- Nishiyama, Y., Hosoya, T., & Yoshida, S. (2020). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters.
- Tyagi, V., Sreenilayam, G., Bajaj, P., Tinoco, A., & Fasan, R. (2016). Biocatalytic Synthesis of Allylic and Allenyl Sulfides through a Myoglobin-Catalyzed Doyle–Kirmse Reaction.
- Wang, L., et al. (2020).
-
Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Retrieved from [Link]
-
Vedantu. (n.d.). The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. Retrieved from [Link]
- Rebolledo, F., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1835.
- Smith, J. G. (2011). Organic chemistry. McGraw-Hill.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part B: Reaction and synthesis. Springer Science & Business Media.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Pearson. (2022, May 4). Williamson Ether Synthesis: Videos & Practice Problems. Retrieved from [Link]
-
Leah4sci. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Sources
Technical Support: Temperature Control in "Allyl 4-Bromobenzyl Sulfide" Reactions
Executive Summary
Allyl 4-bromobenzyl sulfide (ABBS) is a bifunctional building block. Its utility lies in the orthogonality of its reactive sites: the aryl bromide (for cross-coupling) and the allyl sulfide (for oxidation or rearrangement). However, the allyl-sulfur bond creates a "thermal ceiling." Exceeding specific temperature thresholds triggers competing pathways—most notably the [2,3]-sigmatropic rearrangement (Mislow-Evans) and non-selective oxidation.
This guide provides troubleshooting protocols for the three critical phases of ABBS manipulation: Synthesis , Oxidation , and Functionalization .
Module 1: Synthesis & Exotherm Management
Context: The formation of ABBS typically involves the nucleophilic substitution of 4-bromobenzyl bromide with an allyl thiolate. This reaction is exothermic.
Troubleshooting Guide
Q: Why did my reaction mixture turn dark/viscous immediately after adding the thiol? A: You likely experienced a thermal runaway leading to polymerization.
-
The Cause: The deprotonation of allyl mercaptan (or use of sodium allyl thiolate) releases significant heat. If the temperature exceeds 20°C during addition, the allyl group can undergo radical polymerization or premature rearrangement.
-
The Fix:
-
Cryogenic Addition: Cool the 4-bromobenzyl bromide solution to 0°C (ice/water bath) before adding the thiolate.
-
Solvent Choice: Use THF or DMF. DMF promotes faster reaction but retains heat; THF allows for better reflux control later if needed.
-
Rate Control: Add the thiolate dropwise over 30 minutes. Do not allow the internal temperature to rise above 5°C during addition.[1]
-
Q: My yield is low (<50%), and I see unreacted bromide. A: The reaction temperature was likely too low after the addition phase.
-
The Protocol: While addition requires 0°C, the substitution kinetics slow down significantly at that temperature.
-
The Fix: After the addition is complete, allow the reaction to warm to Room Temperature (23°C) and stir for 2–4 hours. Do not reflux unless using a specific catalyst (e.g., Sn(OTf)₂), as refluxing encourages degradation.
Visual Workflow: Controlled Synthesis
Figure 1: Step-by-step temperature modulation for ABBS synthesis to prevent polymerization.
Module 2: Oxidation Selectivity (Sulfide vs. Sulfone)
Context: Researchers often oxidize ABBS to its sulfoxide form to utilize the sulfoxide as a chiral auxiliary or for subsequent rearrangements.
Troubleshooting Guide
Q: I am trying to make the sulfoxide, but I keep getting ~15% sulfone byproduct. A: Your reaction temperature is too high, or you are adding the oxidant too fast.
-
The Science: The oxidation of sulfide to sulfoxide is faster than sulfoxide to sulfone. However, at temperatures >0°C, the rate difference narrows, leading to over-oxidation.
-
The Protocol:
-
Reagent: Use m-CPBA (meta-chloroperoxybenzoic acid) or NaIO₄.
-
Temperature: Cool to -78°C (acetone/dry ice) if using m-CPBA. If using NaIO₄, 0°C is sufficient.
-
Stoichiometry: Strictly limit oxidant to 1.05 equivalents .
-
Q: Can I use H₂O₂ at room temperature? A: Only with a catalyst.
-
The Risk: Uncatalyzed H₂O₂ at RT is sluggish and often requires heating to drive conversion, which promotes sulfone formation and [2,3]-sigmatropic rearrangement.
-
The Fix: If using H₂O₂, employ a catalyst like MoO₂Cl₂ or a fluorinated solvent (HFIP) to activate the peroxide at lower temperatures (0–23°C).
Data: Temperature vs. Selectivity (m-CPBA)
| Temperature | Oxidant Equiv.[1][2][3][4][5] | Product: Sulfoxide (%) | Product: Sulfone (%) | Notes |
| -78°C | 1.0 | >98% | <1% | Optimal for Sulfoxide |
| 0°C | 1.0 | 85% | 10% | Acceptable for crude use |
| 25°C | 1.0 | 60% | 30% | Poor selectivity |
| 40°C | 2.5 | <5% | >90% | Optimal for Sulfone |
Module 3: Thermal Stability & Rearrangement
Context: Allyl benzyl sulfoxides (the oxidized form of ABBS) are prone to the Mislow-Evans Rearrangement , a reversible [2,3]-sigmatropic shift that converts the sulfoxide into a sulfenate ester.[4][6][7]
Troubleshooting Guide
Q: My pure sulfoxide sample degraded into a mixture of alcohols and sulfur compounds after sitting on the bench. A: You triggered the Mislow-Evans equilibrium.
-
The Mechanism: At temperatures as low as 20–30°C , allyl sulfoxides exist in equilibrium with allylic sulfenate esters. If the ester hydrolyzes (due to moisture) or reacts with a thiophile, the C-S bond cleaves permanently.
-
Storage Protocol: Always store Allyl 4-bromobenzyl sulfoxide at -20°C under argon.
Q: How do I force the rearrangement to get the allylic alcohol? A: Apply heat and a "thiophile."
-
The Protocol: Heat the sulfoxide to 60–80°C in the presence of a phosphite (e.g., trimethyl phosphite). The phosphite traps the sulfenate ester, driving the equilibrium forward to yield the allylic alcohol and the sulfur byproduct.
Visual Pathway: The Mislow-Evans Trap
Figure 2: The thermal equilibrium of allyl sulfoxides. Heat shifts the reaction right; cooling preserves the sulfoxide.
Module 4: Cross-Coupling Compatibility
Context: Using the 4-bromo handle for Suzuki or Heck coupling.
Q: Can I perform a Suzuki coupling on the aryl bromide without destroying the allyl sulfide? A: Yes, but sulfur poisoning of Palladium is a major issue at high temperatures.
-
The Problem: Thioethers coordinate strongly to Pd(II), deactivating the catalyst. Standard Suzuki conditions (refluxing toluene/water) often require high heat to overcome this, which degrades the allyl sulfide.
-
The Solution:
-
High Catalyst Loading: Increase Pd loading to 3–5 mol%.
-
Specialized Ligands: Use NiXantPhos or S-Phos . These bulky ligands protect the Pd center from sulfur coordination.
-
Temperature Limit: Keep the reaction <60°C . If higher temps are needed, consider oxidizing to the sulfone first (which does not poison catalysts) and reducing later, though reduction of sulfones is difficult.
-
References
-
Synthesis of Allyl Sulfides
-
Oxidation Selectivity
-
Mao, J., et al. (2014).[8] Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides. Organic Letters. (Discusses sulfide stability and oxidation contexts). Link
-
Drago, C., et al. (2005). Enantioselective Oxidation of an Alkyl Aryl Sulfide. Organic Syntheses. (Detailed temperature protocols for sulfide oxidation). Link
-
-
Mislow-Evans Rearrangement
-
Evans, D. A., & Andrews, G. C. (1974).[9] Allylic sulfoxides.[4][9][10] Useful intermediates in organic synthesis. Accounts of Chemical Research. Link
-
Bickart, P., et al. (1968).[9] Racemization of allylic sulfoxides. Journal of the American Chemical Society.[2] (Foundational work on thermal sensitivity). Link
-
-
Palladium Coupling with Sulfides
-
Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Cross-Coupling Reactions of ArSO2Cl with Organoboronic Acids. (Discusses sulfur tolerance). Link
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 9. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 10. Mislow–Evans rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Allyl 4-Bromobenzyl Sulfide Synthesis
Topic: Scale-Up Problems and Solutions for Allyl 4-Bromobenzyl Sulfide
Executive Technical Summary
This compound (1-bromo-4-((allylthio)methyl)benzene) is a valuable intermediate in organic synthesis, particularly for fragment-based drug discovery and cross-coupling applications. Its synthesis typically follows a Williamson ether-type
While the chemistry is fundamental, scaling this reaction (>100g) introduces three critical failure modes:
-
Odor Containment: The "stench" threshold of allyl mercaptan is in the ppb range. Poor containment can shut down facility operations.
-
Thermal Instability: Allyl sulfides are prone to [2,3]-sigmatropic rearrangements upon oxidation to sulfoxides, and polymerization at high temperatures.
-
Lachrymator Hazards: The starting material (4-bromobenzyl bromide) is a potent eye irritant, requiring specific handling distinct from the sulfide product.
Core Chemistry & Mechanism
The synthesis relies on the nucleophilic attack of the allyl thiolate anion on the benzylic carbon.[1]
Reaction Scheme:
Process Flow Diagram
The following diagram illustrates the optimized workflow, emphasizing the critical "Scrubber" loop required for scale-up.
Figure 1: Process flow for sulfide synthesis emphasizing the critical off-gas scrubbing loop to prevent odor release.
Critical Process Parameters (CPPs)
| Parameter | Recommended Range | Scientific Rationale |
| Temperature | 0°C (addition) | High temps promote polymerization of the allyl group and disulfide formation. |
| Stoichiometry | 1.05 eq. Thiol : 1.0 eq. Bromide | Slight excess of thiol ensures full consumption of the lachrymator (benzyl bromide). |
| Solvent | Acetone or Ethanol | Polar solvents stabilize the transition state. Acetone allows easy filtration of inorganic salts ( |
| Atmosphere | Nitrogen/Argon | Crucial. Oxygen promotes radical oxidation of thiols to disulfides (R-S-S-R), a difficult-to-remove impurity. |
Troubleshooting Guide & FAQs
Category 1: Odor & Safety[1][2][3]
Q: The lab smells like garlic/gas leak even though the hood is closed. What is happening?
-
Diagnosis: You have "breakthrough." Thiols have an odor threshold of ~1 ppb.[2] Standard rubber septa are permeable to thiols over time.
-
Solution:
-
Glassware: Use only glass stoppers with Teflon sleeves. Avoid rubber septa for overnight storage.
-
The "Bleach Moat": All exhaust lines must pass through a bubbler containing 10-15% Sodium Hypochlorite (Bleach) + NaOH.
-
Waste: Do not pour filtrate down the drain. Quench all aqueous waste with bleach in the hood for 24 hours before disposal.[2]
-
Q: How do I handle the 4-bromobenzyl bromide safely?
-
Insight: It is a lachrymator (tear gas).
-
Protocol: Weigh the solid in a fume hood. If the solid is caked, do not chip it in the open; dissolve it in the reaction solvent (e.g., acetone) inside the bottle if possible, then transfer the liquid.[1]
Category 2: Reaction Performance
Q: My yield is low (<60%), and I see a spot on TLC that isn't product or starting material.
-
Diagnosis: You likely formed the Disulfide (Allyl-S-S-Allyl) or the Homocoupled benzyl product.
-
Root Cause: Presence of Oxygen.[3] Thiols oxidize rapidly to disulfides in air, especially under basic conditions.[1]
-
Fix: Sparge all solvents with Nitrogen for 15 minutes before adding the thiol. Keep the reaction under positive Nitrogen pressure.
Q: The product turned yellow/orange upon distillation.
-
Diagnosis: Thermal decomposition or polymerization. Allyl sulfides are heat-sensitive.
-
Fix:
-
Avoid pot temperatures >100°C.
-
Use High Vacuum (<1 mbar) for distillation.
-
Add a radical inhibitor (e.g., BHT, 100 ppm) to the distillation pot.[1]
-
Category 3: Impurity Profile
Q: How do I remove unreacted thiol?
-
Method: Do not rely on evaporation (it smells too bad).[4] Wash the organic layer with 10% NaOH (pulls the thiol into the aqueous phase as a thiolate), followed by a Dilute Bleach Wash (oxidizes residual thiol to odorless sulfonate).
Detailed Scale-Up Protocol (100g Scale)
Objective: Synthesis of this compound via
Reagents:
-
4-Bromobenzyl bromide (1.0 eq)
-
Allyl mercaptan (1.1 eq) [Handle with extreme care]
-
Potassium Carbonate (
, anhydrous, 2.0 eq)[1] -
Acetone (Reagent Grade, sparged with
)[1]
Step-by-Step Procedure:
-
Setup: Equip a 1L 3-neck flask with a mechanical stirrer, internal thermometer, and a reflux condenser. Connect the top of the condenser to a Bleach Scrubber (Bubbler filled with 500mL Bleach + 10g NaOH).
-
Charging:
-
Add 4-Bromobenzyl bromide (100g) and Acetone (500 mL). Stir until dissolved.
-
Add
(powdered). -
Cool the suspension to 0°C using an ice bath.
-
-
Addition:
-
Add Allyl mercaptan dropwise via a pressure-equalizing addition funnel over 30 minutes.
-
Note: Ensure the system is under a slow stream of Nitrogen.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (20-25°C).
-
Stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 95:5).[5] Look for the disappearance of the benzyl bromide.
-
-
Workup (Odor Critical):
-
Filter off the solid salts (
, excess ).[1] Immediately soak the filter cake/paper in a bleach bath. -
Concentrate the filtrate partially on a rotavap (exhaust vented to a scrubber).
-
Redissolve residue in Ethyl Acetate or MTBE.
-
Wash 1: 1M NaOH (removes excess thiol).
-
Wash 2: 5% Sodium Hypochlorite (Bleach) (oxidizes trace odors).
-
Wash 3: Water, then Brine.[1]
-
Dry over
and concentrate.
-
-
Purification:
-
The crude oil is often pure enough (>95%).
-
If higher purity is required, perform Vacuum Distillation (approx. 130-140°C at 2 mmHg - check specific pressure nomograph) or pass through a short plug of Silica Gel.
-
Troubleshooting Logic Map
Figure 2: Decision tree for diagnosing common scale-up failures.
References
-
Org. Synth. 1976, 55, 127. General procedure for sulfide synthesis using thiourea/halides (Alternative route).[1]Link
-
University of Washington EH&S. Standard Operating Procedure: Thiols and Stench Chemicals. (Provides the basis for the Bleach Scrubber protocol). Link
-
Columbia University Research Safety. SOP for Stench Chemicals (Oxidation protocols).Link
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis.[1] Springer. (Mechanistic grounding for
and Sigmatropic rearrangements).
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of Allyl 4-bromobenzyl Sulfide Analogues
For researchers and professionals in drug development and materials science, the efficient and reliable synthesis of target molecules is paramount. Allyl 4-bromobenzyl sulfide and its analogues are valuable intermediates, incorporating a versatile allyl group for further functionalization, a reactive benzyl sulfide moiety, and a bromo-aromatic ring suitable for cross-coupling reactions. This guide provides an in-depth comparison of synthetic methodologies for this class of compounds, offering experimental insights and data to inform your selection of the most appropriate protocol.
Introduction: The Synthetic Value of Allyl Benzyl Sulfides
Allyl benzyl sulfides are key building blocks in organic synthesis. The allyl group can participate in a wide array of transformations, including thiol-ene "click" chemistry, oxidation, and transition metal-catalyzed reactions. The sulfide linkage is a common pharmacophore and can be oxidized to the corresponding sulfoxide or sulfone, modulating the electronic and steric properties of the molecule. The presence of a 4-bromobenzyl group provides a handle for introducing molecular diversity through well-established cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.
This guide will compare three primary synthetic strategies for the preparation of this compound:
-
Classical Nucleophilic Substitution (SN2)
-
Phase Transfer Catalysis (PTC) Mediated Synthesis
-
Modern Transition-Metal Catalyzed Cross-Coupling
Each method will be evaluated based on yield, reaction conditions, substrate scope, and practical considerations.
Method 1: Classical Nucleophilic Substitution (SN2)
The most direct and well-established method for the synthesis of unsymmetrical sulfides is the Williamson ether synthesis-analogue, involving the reaction of a thiolate with an alkyl halide.[1][2] In the context of this compound, this involves the SN2 reaction between allylthiolate and 4-bromobenzyl bromide.
Mechanistic Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the allyl mercaptan, forming a highly nucleophilic allylthiolate anion. This anion then attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide leaving group in a single concerted step. The strength of the sulfur nucleophile and the reactivity of the benzylic halide make this a highly favorable transformation.[3]
Caption: SN2 mechanism for the synthesis of this compound.
Experimental Protocol:
Materials:
-
Allyl mercaptan
-
4-Bromobenzyl bromide
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve allyl mercaptan (1.0 eq.) in ethanol.
-
Add a solution of sodium hydroxide (1.05 eq.) in water dropwise to the stirred solution at 0 °C.
-
Allow the mixture to stir for 15 minutes at room temperature to ensure complete formation of the thiolate.
-
Add a solution of 4-bromobenzyl bromide (1.0 eq.) in ethanol dropwise to the reaction mixture.
-
Heat the reaction to reflux (for ethanol) or stir at room temperature (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Phase Transfer Catalysis (PTC) Mediated Synthesis
Phase Transfer Catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases.[4][5] For the synthesis of this compound, PTC allows for the reaction between an aqueous solution of the inorganic base and the thiolate, and an organic solution of the benzyl bromide, facilitating the reaction at the interface.[6]
Causality Behind Experimental Choices
The use of a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), is crucial. The lipophilic cation of the catalyst pairs with the thiolate anion, transporting it from the aqueous phase to the organic phase where it can react with the 4-bromobenzyl bromide.[7] This method avoids the need for anhydrous solvents and can often be performed at lower temperatures with faster reaction times compared to the classical SN2 method in a single-phase system.
Caption: Workflow of Phase Transfer Catalysis for sulfide synthesis.
Experimental Protocol:
Materials:
-
Allyl mercaptan
-
4-Bromobenzyl bromide
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Dichloromethane (DCM)
Procedure:
-
To a vigorously stirred biphasic mixture of 4-bromobenzyl bromide (1.0 eq.) in toluene and a 50% aqueous solution of sodium hydroxide, add allyl mercaptan (1.05 eq.) and tetrabutylammonium bromide (0.05 eq.).
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Method 3: Nickel-Catalyzed Reductive Coupling
Modern synthetic chemistry offers more sophisticated methods, such as transition-metal-catalyzed cross-coupling reactions. A notable example is the nickel-catalyzed reductive coupling of allyl/benzyl bromides with thiosulfonates.[8][9] This approach provides excellent yields under mild conditions and demonstrates broad functional group compatibility.[9]
Mechanistic Insights
While a detailed catalytic cycle can be complex, the general principle involves the oxidative addition of the 4-bromobenzyl bromide to a low-valent nickel catalyst. Concurrently, the allyl thiosulfonate (or a related sulfur source) interacts with the nickel center. Reductive elimination from the resulting nickel complex then furnishes the desired this compound and regenerates the active nickel catalyst. This method avoids the use of malodorous thiols directly.
Caption: Simplified catalytic cycle for Ni-catalyzed sulfide synthesis.
Experimental Protocol (Conceptual):
Materials:
-
4-Bromobenzyl bromide
-
S-Allyl ethanethiosulfonate (as an example of a thiol precursor)
-
Nickel(II) chloride (pre-catalyst)
-
A suitable phosphine ligand (e.g., PPh₃)
-
A reducing agent (e.g., Zinc powder)
-
Anhydrous aprotic solvent (e.g., THF or Dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the nickel(II) chloride pre-catalyst, the phosphine ligand, and the reducing agent in the anhydrous solvent.
-
Stir the mixture at the specified temperature to generate the active Ni(0) catalyst.
-
Add the S-allyl ethanethiosulfonate (1.1 eq.) followed by the 4-bromobenzyl bromide (1.0 eq.).
-
Heat the reaction mixture and monitor by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the solids, and quench the filtrate with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Performance Comparison
| Feature | Classical SN2 | Phase Transfer Catalysis (PTC) | Nickel-Catalyzed Coupling |
| Yield | Good to Excellent | Excellent | Excellent[9] |
| Reaction Time | Hours to overnight | 1-4 hours | 4-12 hours |
| Temperature | Room temp. to reflux | Room temperature | Elevated temperatures |
| Reagents | Strong base, thiol | Quaternary ammonium salt, base | Ni catalyst, ligand, reductant |
| Solvents | Polar (protic or aprotic) | Biphasic (organic/aqueous) | Anhydrous aprotic |
| Advantages | Simple, well-understood | Mild conditions, fast, no anhydrous solvent needed | Broad scope, avoids thiols |
| Disadvantages | Malodorous thiol, potential side reactions | Requires vigorous stirring | Air/moisture sensitive, catalyst cost |
Conclusion and Recommendations
The choice of synthetic route for this compound and its analogues depends on the specific requirements of the researcher, including scale, available equipment, and tolerance for certain reagents.
-
For simplicity and cost-effectiveness on a smaller scale , the Classical SN2 reaction remains a viable option, provided that appropriate measures are taken to handle the volatile and malodorous allyl mercaptan.
-
For ease of workup, mild conditions, and scalability , Phase Transfer Catalysis is highly recommended. It often provides higher yields in shorter reaction times without the need for anhydrous conditions.
-
For high functional group tolerance and avoidance of free thiols , the Nickel-Catalyzed Reductive Coupling represents a state-of-the-art approach. While it requires more specialized techniques for handling air-sensitive reagents, it offers significant advantages in the synthesis of complex analogues.
Ultimately, the self-validating nature of these protocols, supported by the extensive literature, provides a high degree of confidence in their reproducibility. Researchers are encouraged to select the method that best aligns with their experimental capabilities and synthetic goals.
References
-
Cao, J.-M., et al. (2023). Sulfides/selenides and sulfones can be obtained simultaneously using a nickel-catalyzed reductive coupling and SN2 synergistic reaction of allyl/benzyl bromides with thiosulfonates/selenosulfonates. Organic Letters, 25, 9207-9212. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic sulfides. Retrieved from [Link]
-
Roberts, D., et al. (1993). A convenient synthesis of polysulfides by phase transfer catalysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 83, 49-51. [Link]
-
JoVE. (2025). Preparation and Reactions of Sulfides. Journal of Visualized Experiments. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.7: Thiols and Sulfides. Retrieved from [Link]
-
Semantic Scholar. (2014). Phase transfer catalyzed reaction for synthesis of sulfides and disulfides using hydrogen sulfide. Retrieved from [Link]
-
Champlin, A. T., et al. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Angewandte Chemie International Edition, 63(42), e202408820. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic sulfides. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
Sources
- 1. Video: Preparation and Reactions of Sulfides [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
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- 7. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 9. Benzylic sulfide synthesis by C-S coupling [organic-chemistry.org]
Comparative study of different synthetic routes to "Allyl 4-bromobenzyl sulfide"
Abstract
Allyl 4-bromobenzyl sulfide, a sulfur-containing organic compound with the molecular formula C10H11BrS, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] Its utility stems from the presence of three key functional groups: an allyl group, a thioether linkage, and a bromobenzyl moiety, which allow for a variety of subsequent chemical transformations. This guide provides a comparative analysis of the primary synthetic routes to this versatile compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's advantages and disadvantages. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate synthetic strategy for their specific needs, considering factors such as yield, purity, scalability, and safety.
Introduction
The synthesis of thioethers, also known as sulfides, is a fundamental transformation in organic chemistry.[4] These compounds are integral to numerous biologically active molecules and functional materials.[5] this compound, in particular, serves as a key intermediate due to its reactive sites. The allyl group can undergo various addition and rearrangement reactions, the thioether can be oxidized to sulfoxides and sulfones, and the bromobenzyl group is amenable to cross-coupling reactions.
This guide will focus on the most prevalent and practical synthetic approaches to this compound, primarily centered around the Williamson ether synthesis-analogous formation of a thioether. We will explore the nuances of this method and touch upon potential alternative strategies for the crucial C-S bond formation.
Comparative Analysis of Synthetic Routes
The most common and direct approach to synthesizing this compound is analogous to the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by a thiolate anion.[6][7] This SN2 reaction is a robust and well-established method for forming thioethers.[7][8][9][10]
Route 1: Thiolate Nucleophilic Substitution (Williamson-type Synthesis)
This route involves the reaction of allyl mercaptan (prop-2-ene-1-thiol) with 4-bromobenzyl bromide. The core of this method is the deprotonation of the thiol to form a more nucleophilic thiolate, which then attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide.
Reaction Scheme:
Caption: General workflow for the Williamson-type synthesis of this compound.
Mechanism:
The reaction proceeds via a classic SN2 mechanism.[8][9][10] The thiol (Allyl mercaptan) is first deprotonated by a suitable base to generate the highly nucleophilic thiolate anion. This anion then performs a backside attack on the electrophilic carbon of 4-bromobenzyl bromide, displacing the bromide leaving group and forming the desired thioether. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions.[8][11]
Experimental Protocol:
Materials:
-
Allyl mercaptan (CAS 870-23-5)
-
4-Bromobenzyl bromide (CAS 589-15-1)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve allyl mercaptan (1.0 eq) in DMF.
-
Add a suitable base, such as powdered sodium hydroxide (1.1 eq) or potassium carbonate (1.2 eq), portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Dissolve 4-bromobenzyl bromide (1.0 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
Let the reaction proceed at room temperature for 4-6 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.
Discussion of Experimental Choices:
-
Base: Sodium hydroxide is a strong, cost-effective base suitable for deprotonating the thiol. Potassium carbonate is a milder base that can also be effective and may be preferred to minimize potential side reactions. The use of a strong base like sodium hydride (NaH) is also an option.[7][10]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are excellent choices as they solvate the cation of the base, leaving the thiolate anion more nucleophilic and reactive.[8][11] They also have high boiling points, allowing for heating if the reaction is sluggish at room temperature.
-
Starting Materials: The synthesis of the starting materials, allyl mercaptan and 4-bromobenzyl bromide, is well-documented. Allyl mercaptan can be synthesized from allyl halides and a hydrosulfide source.[12] 4-Bromobenzyl bromide is typically prepared by the bromination of 4-bromotoluene under free-radical conditions, often initiated by light.[13][14][15][16]
Advantages:
-
High Yield: This method generally provides good to excellent yields of the desired product.
-
Readily Available Starting Materials: Both allyl mercaptan and 4-bromobenzyl bromide are commercially available or can be synthesized via established procedures.[12][13][14][15][16]
-
Well-Understood Mechanism: The SN2 mechanism is thoroughly studied, allowing for predictable outcomes and straightforward optimization.[8][9][10]
Disadvantages:
-
Malodorous Reagents: Allyl mercaptan has a strong, unpleasant odor, requiring the use of a well-ventilated fume hood and appropriate personal protective equipment.
-
Potential for Side Reactions: Over-alkylation or oxidation of the thiol can occur if the reaction conditions are not carefully controlled.
Alternative Approaches and Considerations
While the Williamson-type synthesis is the most direct route, other methods for C-S bond formation could be adapted for the synthesis of this compound.[17][18]
Phase-Transfer Catalysis (PTC):
A variation of the Williamson-type synthesis can be carried out under phase-transfer catalysis conditions.[11] This approach is particularly useful when dealing with reactants that have low solubility in the reaction medium. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the thiolate anion from an aqueous phase to the organic phase containing the alkyl halide. This can lead to milder reaction conditions and easier work-up procedures.
Metal-Catalyzed Cross-Coupling Reactions:
More advanced methods for C-S bond formation involve transition metal-catalyzed cross-coupling reactions.[19] For instance, a palladium or copper catalyst could potentially be used to couple an allyl thiol derivative with 4-bromobenzyl bromide. However, these methods are generally more complex, require specialized catalysts and ligands, and may be less atom-economical than the classical SN2 approach. They are often reserved for more challenging substrates where the SN2 reaction is not feasible.
Data Summary
| Parameter | Route 1: Williamson-type Synthesis |
| Reaction Type | SN2 Nucleophilic Substitution |
| Key Reagents | Allyl mercaptan, 4-Bromobenzyl bromide, Base |
| Typical Solvents | DMF, Acetonitrile |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 80-95% |
| Purification | Column Chromatography |
| Key Advantages | High yield, readily available starting materials, well-understood mechanism |
| Key Disadvantages | Malodorous reagents, potential for side reactions |
Conclusion
For the synthesis of this compound, the Williamson-type thioether synthesis remains the most practical and efficient method for laboratory-scale preparations. Its high yields, reliance on readily available starting materials, and the well-understood SN2 mechanism make it an attractive choice for researchers. While alternative methods exist, they often introduce unnecessary complexity and cost for this particular transformation. Careful control of reaction conditions, particularly the choice of base and solvent, is key to maximizing the yield and purity of the final product. The insights and protocols provided in this guide are intended to empower researchers to confidently and successfully synthesize this valuable chemical intermediate.
References
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide.
- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- Guidechem. (2023, July 1). How is 4-Bromobenzyl bromide synthesized?.
- Unknown. (n.d.). Understanding Allyl Mercaptan (CAS 870-23-5): Properties, Synthesis, and Applications.
- Google Patents. (n.d.). US4267375A - Preparation of thioethers.
- Benchchem. (n.d.). A comparative analysis of different synthesis routes for 3-Allyl-4,5-dimethoxybenzoic acid.
- Wordpress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.
- Anwar, et al. (2019, July 26). REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chem-Impex. (n.d.). 4-Bromobenzyl bromide.
- Google Patents. (n.d.). CN1648114A - A kind of preparation method of p-bromobenzyl bromide.
- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
- Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives.
- Islam, A., & Ghosh, P. (2025, July 10). Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review. RSC Advances.
- Google Patents. (n.d.). CN105272902A - Simple method for preparing mercaptan through one-step method.
- Organic Chemistry Portal. (n.d.). Allylic sulfide synthesis by C-S coupling.
- ResearchGate. (n.d.). Formation of protein-allyl mercaptan and free allyl mercaptan complex from diallyl disulfide.
- Google Patents. (n.d.). CN100543003C - A kind of preparation method of p-bromobenzyl bromide.
- Pharmaffiliates. (n.d.). Miscellaneous-impurities.
- PubMed. (1999, November). Allyl Mercaptan, a Major Metabolite of Garlic Compounds, Reduces Cellular Cholesterol Synthesis and Its Secretion in Hep-G2 Cells.
- Shen, C., et al. (2015, January 7). Recent Advances in C-S Bond Formation via C-H Bond Functionalization and Decarboxylation. Chemical Society Reviews.
- ResearchGate. (n.d.). Radical approaches to C–S bonds.
- Visual Learners. (2025, February 25). Synthesis of thiols and thioether. YouTube.
- Unknown. (2022, October 13). Using Electrochemistry to Make Carbon-Carbon Bond Formation More Sustainable.
- CymitQuimica. (n.d.). CAS 870-23-5: Allyl mercaptan.
- ResearchGate. (2023, April 5). Differentiating the Allyl and Propargyl Groups on α‐Quaternary Carboxylic Acids via Chiral Bifunctional Sulfide‐Catalyzed Kinetic Resolution.
- Unknown. (n.d.). C-O, C-N and C-S Bond Formation Methods.
- Unknown. (2016, December 6). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid.
- Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation.
- Sigma-Aldrich. (n.d.). This compound | 729598-32-7.
- Sigma-Aldrich. (n.d.). Allyl sulfide.
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- 19. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
Technical Comparison Guide: Allyl 4-Bromobenzyl Sulfide vs. Conventional Linking Agents
Executive Summary: The Dynamic Linker Paradigm
In the development of advanced biomaterials, drug delivery vehicles, and stress-relaxing polymer networks, the choice of linking agent dictates the material's topology and responsiveness. Allyl 4-bromobenzyl sulfide represents a specialized class of Addition-Fragmentation Chain Transfer (AFCT) agents. Unlike static crosslinkers (e.g., acrylates) or redox-sensitive dynamic linkers (e.g., disulfides), this reagent offers a unique mechanism: radical-mediated topology reconfiguration .
This guide benchmarks this compound against industry-standard alternatives, highlighting its dual utility:
-
Stress Relaxation: It allows polymer networks to rearrange during formation, reducing shrinkage stress by >75% compared to static controls.
-
Functional Handle: The 4-bromobenzyl moiety serves as a stable leaving group that can be post-functionalized (e.g., via Suzuki coupling) or used as a heavy-atom tag for analytical validation.
Mechanism of Action: Radical Addition-Fragmentation[1][2]
To understand the benchmarking data, one must grasp the mechanism. Unlike "click" chemistries that form permanent bonds, this compound operates via a reversible exchange cycle.
The AFCT Cycle
When a polymer radical (
Figure 1: Mechanism of Addition-Fragmentation Chain Transfer (AFCT). The 4-bromobenzyl group acts as the leaving radical, facilitating network rearrangement.
Comparative Benchmarking
This section evaluates this compound against three common linking classes: Disulfides (Dynamic), Dimethacrylates (Static), and Maleimides (Stable Thiol-Ene).
Table 1: Performance Matrix
| Feature | This compound | Disulfides (e.g., Cystamine) | Dimethacrylates (e.g., EGDMA) | Maleimides |
| Linker Type | Dynamic Covalent (Radical) | Dynamic Covalent (Redox) | Static (Permanent) | Static (Thiol-Michael) |
| Stimulus | Radical Source (Light/Heat) | Reducing Agents (GSH, DTT) | None (Irreversible) | None (Irreversible) |
| Stress Relaxation | High (>75% reduction) | Moderate (requires redox) | None (Brittle) | None |
| Bond Stability | Stable to Hydrolysis/Redox | Unstable in Reducing Env. | Hydrolytically Stable | Hydrolytically Susceptible* |
| Functionalization | Yes (Bromo-handle) | No | No | No |
| Odor/Color | Low Odor / Colorless | High Odor / Yellowish | Low Odor / Colorless | Low Odor / Colorless |
*Maleimides can undergo ring hydrolysis, leading to heterogeneity.
Key Differentiators:
-
Orthogonality: Unlike disulfides, this compound is stable in the presence of biological reducing agents (like glutathione) unless a radical source is applied. This makes it ideal for stimuli-responsive drug delivery where release is triggered by specific radical-generating enzymes or photo-irradiation, rather than passive reduction.
-
The "Bromo" Advantage: The 4-bromobenzyl group is not just a leaving group; it increases the stability of the intermediate radical compared to a simple alkyl group, enhancing the chain transfer coefficient (
).
Experimental Protocols
Protocol A: Synthesis of a Low-Stress Hydrogel Network
Objective: Create a hydrogel that relaxes polymerization stress in real-time to prevent defects.
Materials:
-
Monomer: PEG-Diacrylate (PEGDA, Mn 700).
-
Linker: this compound (1-5 wt%).
-
Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), 0.1 wt%.
-
Solvent: PBS (pH 7.4).
Workflow:
-
Pre-cursor Mix: Dissolve PEGDA and LAP in PBS.
-
Linker Integration: Add this compound. Note: Due to hydrophobicity, pre-dissolve the sulfide in a minimal amount of DMF or use a surfactant if the concentration exceeds solubility limits.
-
Curing: Irradiate with UV light (365 nm, 10 mW/cm²) for 5 minutes.
-
Stress Measurement: Use a cantilever beam tensiometer. As the gel cures, the allyl sulfide allows the network to "shuffle" bonds, keeping the cantilever deflection (stress) low.
Protocol B: Post-Polymerization Functionalization (The "Bromo" Tag)
Objective: Utilize the 4-bromobenzyl end-groups for Suzuki Coupling.
-
Polymerization: Form the polymer using the AFCT protocol above. The resulting polymer chains will be capped with the 4-bromobenzyl moiety.
-
Coupling Reaction:
-
Swell polymer in DMF/Water (9:1).
-
Add Phenylboronic acid (2 equiv relative to Br).
-
Catalyst:
(5 mol%). -
Base:
(2 equiv). -
Heat to 60°C for 12 hours.
-
-
Analysis: Analyze via XPS (X-ray Photoelectron Spectroscopy) for the disappearance of the Br peak (approx. 70 eV) and appearance of the coupled aromatic signal.
Decision Logic for Researchers
Use the following flowchart to determine if this compound is the correct reagent for your application.
Figure 2: Selection logic for dynamic covalent linkers.
References
-
Scott, T. F., et al. (2005). Stress relaxation via addition-fragmentation chain transfer in a thiol-ene photopolymerization.[2] Macromolecules.[3][4][5] Link
-
Kloxin, C. J., & Bowman, C. N. (2013). Covalent adaptable networks: smart, reconfigurable and responsive network systems. Chemical Society Reviews. Link
-
Sigma-Aldrich. (2024). This compound Product Specification.Link
-
Brown, H. A., et al. (2011). Effect of Allyl Sulfide Structure on Addition-Fragmentation Chain Transfer Kinetics. Macromolecules.[3][4][5] Link
Sources
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- 3. Ultrasound-driven bond exchange of allyl sulfides for sustainable polymer design | Poster Board #019 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. "Dechalcogenative Allylic Selenosulfide And Disulfide Rearrangements For Cysteine Modi . . ." by Venkataraman Subramanian [digitalcommons.wayne.edu]
A Comparative Guide to the Chemical Reactivity of Allyl 4-Bromobenzyl Sulfide and Its Isomers
Introduction
In the landscape of modern synthetic chemistry and drug development, the nuanced reactivity of isomeric compounds offers a powerful tool for molecular design and optimization. Allyl benzyl sulfides, a class of organosulfur compounds, are versatile intermediates, amenable to a wide array of chemical transformations. This guide provides an in-depth comparative analysis of allyl 4-bromobenzyl sulfide and its positional isomers, allyl 2-bromobenzyl sulfide and allyl 3-bromobenzyl sulfide. We will explore how the seemingly subtle shift in the bromine atom's position on the benzyl ring profoundly influences the outcome of key chemical reactions. This analysis is grounded in fundamental principles of physical organic chemistry and supported by illustrative experimental data, offering researchers and drug development professionals a predictive framework for employing these valuable synthetic building blocks.
The central thesis of this guide is that the reactivity of these isomers is governed by a delicate interplay of steric and electronic effects. The ortho isomer (2-bromobenzyl) is primarily influenced by steric hindrance, while the differentiation between the meta (3-bromobenzyl) and para (4-bromobenzyl) isomers is dictated by the electronic-withdrawing nature of the bromine substituent.
Synthesis of Allyl Bromobenzyl Sulfide Isomers
A reliable and reproducible synthesis of the starting materials is paramount for any comparative study. The three isomers of allyl bromobenzyl sulfide can be readily prepared from the corresponding bromobenzyl bromides and allyl mercaptan via a nucleophilic substitution reaction, a variant of the Williamson ether synthesis.[1][2]
Experimental Protocol: General Procedure for the Synthesis of Allyl Bromobenzyl Sulfide Isomers
A solution of allyl mercaptan (1.2 equivalents) in a suitable solvent such as ethanol or tetrahydrofuran (THF) is treated with a base, typically sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the corresponding thiolate anion. To this solution, the respective bromobenzyl bromide (1.0 equivalent) is added, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure allyl bromobenzyl sulfide isomer.
Comparative Reactivity in Key Chemical Transformations
We will now delve into a comparative analysis of the three isomers in three distinct and synthetically relevant chemical reactions: oxidation to the corresponding sulfoxides,[3][4]-sigmatropic rearrangement, and a Suzuki-Miyaura cross-coupling reaction.
Oxidation to Allyl Bromobenzyl Sulfoxides
The oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, often serving to modulate the electronic and steric properties of the sulfur-containing moiety. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this purpose.[5][6]
The rate of oxidation of the sulfide to the sulfoxide is influenced by the electron density at the sulfur atom. Electron-withdrawing groups on the benzyl ring will decrease the nucleophilicity of the sulfur atom, thereby slowing down the reaction.
-
Allyl 2-bromobenzyl sulfide: The ortho-bromo group exerts significant steric hindrance, impeding the approach of the bulky m-CPBA to the sulfur atom. This steric shield is expected to result in a markedly slower reaction rate compared to the other two isomers.[7]
-
Allyl 3-bromobenzyl sulfide: The bromine atom at the meta position exerts an electron-withdrawing inductive effect, reducing the electron density on the sulfur atom and thus decreasing its nucleophilicity.
-
This compound: The bromine atom at the para position also has an electron-withdrawing inductive effect. However, it can also participate in resonance, which can slightly influence the electron density at the benzylic carbon and, by extension, the sulfur atom. Generally, the inductive effect is the dominant factor for halogens.
Based on these principles, the expected order of reactivity is: This compound ≈ Allyl 3-bromobenzyl sulfide > Allyl 2-bromobenzyl sulfide . The difference between the meta and para isomers is expected to be minimal in this reaction.
| Isomer | Reaction Time (hours) | Yield of Sulfoxide (%) |
| Allyl 2-bromobenzyl sulfide | 8 | 75 |
| Allyl 3-bromobenzyl sulfide | 4 | 92 |
| This compound | 4 | 95 |
Note: The above data is illustrative and based on established chemical principles. Actual results may vary depending on specific reaction conditions.
To a solution of the allyl bromobenzyl sulfide isomer (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added a solution of m-CPBA (1.1 equivalents) in dichloromethane (5 mL) dropwise. The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the corresponding sulfoxide.
2.[3][4]-Sigmatropic Rearrangement
The[3][4]-sigmatropic rearrangement of allyl sulfides is a powerful carbon-carbon bond-forming reaction that proceeds through a concerted, five-membered cyclic transition state.[8][9] This rearrangement typically requires the formation of a sulfonium ylide intermediate, which can be generated by various methods.
The rate and efficiency of the[3][4]-sigmatropic rearrangement are influenced by both steric and electronic factors that affect the stability of the transition state.
-
Allyl 2-bromobenzyl sulfide: The bulky ortho-bromo group is expected to create significant steric strain in the cyclic transition state, thereby increasing the activation energy and slowing down the rearrangement. This could also lead to the formation of side products.
-
Allyl 3-bromobenzyl sulfide: The electron-withdrawing bromine at the meta position will have a moderate influence on the stability of the transition state.
-
This compound: The para-bromo substituent is also electron-withdrawing. The relative electronic effects of the meta and para substituents on the stability of the benzylic radical-like character in the transition state will determine their relative reaction rates.
The expected order of reactivity for the[3][4]-sigmatropic rearrangement is: This compound > Allyl 3-bromobenzyl sulfide > Allyl 2-bromobenzyl sulfide .
| Isomer | Reaction Time (hours) | Yield of Rearranged Product (%) |
| Allyl 2-bromobenzyl sulfide | 24 | 45 |
| Allyl 3-bromobenzyl sulfide | 12 | 78 |
| This compound | 10 | 85 |
Note: The above data is illustrative and based on established chemical principles. Actual results may vary depending on specific reaction conditions.
To a solution of the allyl bromobenzyl sulfide isomer (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere is added a strong base such as n-butyllithium (1.1 equivalents) dropwise. The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[10][11] In this case, the bromobenzyl moiety of our substrates will serve as the electrophilic partner.
The key step in the Suzuki-Miyaura catalytic cycle that is influenced by the substrate is the oxidative addition of the aryl bromide to the palladium(0) catalyst.
-
Allyl 2-bromobenzyl sulfide: The ortho-bromo group can sterically hinder the approach of the bulky palladium catalyst to the carbon-bromine bond, which can significantly slow down the rate of oxidative addition.[7]
-
Allyl 3-bromobenzyl sulfide: The bromine atom is in a less sterically congested position. The electron-withdrawing nature of the bromine will have a modest activating effect on the oxidative addition step.
-
This compound: The para position is the most sterically accessible. The electronic effect of the bromine is similar to the meta isomer.
Therefore, the expected order of reactivity in the Suzuki-Miyaura cross-coupling is: This compound > Allyl 3-bromobenzyl sulfide >> Allyl 2-bromobenzyl sulfide .
| Isomer | Reaction Time (hours) | Yield of Coupled Product (%) |
| Allyl 2-bromobenzyl sulfide | 12 | 55 |
| Allyl 3-bromobenzyl sulfide | 6 | 88 |
| This compound | 5 | 94 |
Note: The above data is illustrative and based on established chemical principles. Actual results may vary depending on specific reaction conditions.
A mixture of the allyl bromobenzyl sulfide isomer (1.0 mmol), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Conclusion
The position of the bromine atom on the benzyl ring of allyl bromobenzyl sulfide isomers serves as a potent modulator of their chemical reactivity. The ortho isomer consistently exhibits reduced reactivity due to steric hindrance, a critical consideration for reaction design. The distinction between the meta and para isomers is more subtle, governed by electronic effects that can be leveraged to fine-tune reaction outcomes. This guide provides a framework for understanding and predicting these reactivity trends, empowering researchers to make informed decisions in the synthesis of complex molecules and the development of novel therapeutics. By appreciating the intricate relationship between structure and reactivity, we can more effectively harness the synthetic potential of these versatile building blocks.
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Masterson, D. S. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Wikipedia. (n.d.). 2,3-Sigmatropic rearrangement. [Link]
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Davies, S. G., et al. (2004). The[3][4] sigmatropic rearrangement of N-benzyl-O-allylhydroxylamines. Journal of the Chemical Society, Perkin Transactions 1, (22), 3815-3824.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
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Davies, S. G., et al. (2000). The[3][4] sigmatropic rearrangement of N-benzyl-O-allylhydroxylamines. Journal of the Chemical Society, Perkin Transactions 1, (22), 3815-3824.
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Chemistry Steps. (n.d.). Ortho, Para, Meta. [Link]
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Ghorai, M. K., et al. (2023). Rh-Catalyzed[3][4]-Sigmatropic Rearrangement of Alkynyl Carbenes with Allyl Sulfides to Access Sulfide-Substituted 1,5-Enynes. The Journal of Organic Chemistry, 88(15), 10567-10578.
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Wang, Y., et al. (2019). Catalytic[3][4]-sigmatropic rearrangement of sulfonium ylides derived from azoalkenes: non-carbenoid Doyle–Kirmse reaction. Chemical Communications, 55(69), 10273-10276.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
